Fenclonine
Description
A selective and irreversible inhibitor of tryptophan hydroxylase, a rate-limiting enzyme in the biosynthesis of serotonin (5-HYDROXYTRYPTAMINE). Fenclonine acts pharmacologically to deplete endogenous levels of serotonin.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(4-chlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGWMJHCCYYCSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51274-82-9 (hydrochloride) | |
| Record name | Fenclonine [USAN:INN] | |
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DSSTOX Substance ID |
DTXSID4045139 | |
| Record name | Fenclonine | |
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Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
Crystals from methanol | |
CAS No. |
7424-00-2, 1991-78-2 | |
| Record name | 4-Chloro-DL-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7424-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Fenclonine [USAN:INN] | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenclonine | |
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| Record name | Phenylalanine, 4-chloro- | |
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| Record name | Fenclonine | |
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| Record name | 4-chloro-3-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.250 | |
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| Record name | 3-(p-chlorophenyl)-DL-alanine | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENCLONINE | |
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| Record name | Fenclonine | |
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Melting Point |
238-240 °C | |
| Record name | Fenclonine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7747 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
para-Chlorophenylalanine (PCPA) and the serotonin synthesis pathway
An In-depth Technical Guide to para-Chlorophenylalanine (PCPA) and the Serotonin Synthesis Pathway
Introduction
para-Chlorophenylalanine, commonly abbreviated as PCPA or fenclonine, is a synthetic amino acid derivative that serves as a powerful and widely used pharmacological tool in neuroscience research.[1] Its primary significance lies in its function as a selective and irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[1][2] By blocking this crucial step, PCPA administration leads to a profound and sustained depletion of serotonin in both the central and peripheral nervous systems.[3][4] This property makes PCPA an invaluable agent for investigating the diverse physiological and behavioral roles of serotonin, from mood regulation and cognition to motor control and sleep.[5][6] This guide provides a detailed overview of the serotonin synthesis pathway, the mechanism of PCPA's inhibitory action, quantitative data on its effects, and standard experimental protocols for its use in a research setting.
The Serotonin (5-HT) Synthesis Pathway
Serotonin is a monoamine neurotransmitter synthesized from the essential amino acid L-tryptophan.[7][8] The synthesis is a two-step enzymatic process that occurs primarily in serotonergic neurons in the brain and enterochromaffin cells in the gastrointestinal tract.[8]
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Step 1: Hydroxylation of Tryptophan The initial and rate-limiting step is the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP).[2][9] This reaction is catalyzed by the enzyme tryptophan hydroxylase (TPH) , which requires molecular oxygen, ferrous iron, and tetrahydrobiopterin (BH4) as a co-factor.[10][11] There are two distinct isoforms of this enzyme: TPH1, found predominantly in peripheral tissues like the gut and pineal gland, and TPH2, which is expressed exclusively in the neurons of the central nervous system.[2][7][12]
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Step 2: Decarboxylation of 5-HTP The intermediate compound, 5-HTP, is rapidly converted to serotonin (5-HT) through the removal of a carboxyl group. This reaction is catalyzed by the enzyme L-aromatic amino acid decarboxylase (AADC) , which uses pyridoxal phosphate (Vitamin B6) as a co-factor.[8][10] AADC is a non-specific enzyme and is also involved in the synthesis of other monoamines, including dopamine and norepinephrine.[8]
Because serotonin itself cannot cross the blood-brain barrier, the brain's supply is entirely dependent on the local synthesis within its neurons.[2][7]
Mechanism of Action of para-Chlorophenylalanine (PCPA)
PCPA exerts its serotonin-depleting effects by acting as a selective and irreversible inhibitor of tryptophan hydroxylase (TPH), targeting both the TPH1 and TPH2 isoforms.[1][3][13] As the first and rate-limiting enzyme in the pathway, its inhibition effectively halts the entire downstream synthesis of serotonin.[2][3] The inhibition is irreversible, meaning that the recovery of serotonin synthesis is not dependent on the clearance of PCPA from the system, but rather on the synthesis of new TPH enzyme molecules.[1] This process can take several days to weeks, leading to a prolonged period of serotonin depletion following PCPA administration.[1] While highly selective for TPH, some studies note that at very high doses, PCPA can have minor, transient effects on catecholamine levels, such as dopamine and norepinephrine.[3][14]
Visualized Pathways and Workflows
The following diagrams illustrate the biochemical and experimental processes associated with PCPA and serotonin synthesis.
Caption: Figure 1: Serotonin Synthesis Pathway and PCPA Inhibition.
Caption: Figure 2: Typical Experimental Workflow for PCPA Studies.
Quantitative Data on PCPA-Induced Serotonin Depletion
The efficacy of PCPA in depleting serotonin is dose-dependent and varies by brain region, species, and time course. The following tables summarize representative quantitative data from published research.
Table 1: Effects of PCPA on Serotonin (5-HT) and Metabolite (5-HIAA) Levels in Rodents
| Species | PCPA Dose & Route | Brain Region | Time Post-Treatment | % 5-HT Depletion | % 5-HIAA Depletion | Reference(s) |
|---|---|---|---|---|---|---|
| Rat | 300 mg/kg i.p. (2 doses, 24h apart) | Frontal Cortex | 48 hours | >99% | >99% | [14] |
| Rat | 100-300 mg/kg i.p. | Cortex | 2-4 days | ~89-90% (6-9 fold decrease) | Not specified | [3][15] |
| Rat | 1000 mg/kg (unknown route) | Whole Brain | Not specified | 90.6% | 91.8% | [15] |
| Mouse | 500 mg/kg (oral, 2 days) then 250 mg/kg (oral, 5 days) | Hippocampus | 7 days | ~85% | Not specified | [16] |
| Mouse | 500 mg/kg (oral, 2 days) then 250 mg/kg (oral, 5 days) | Prefrontal Cortex | 7 days | ~65% | Not specified | [16] |
| Mouse | 300 mg/kg i.p. (single dose) | Embryonic Brain (E16) | 72 hours | >90% | Not specified |[17] |
Table 2: Effects of PCPA on Other Neurotransmitters
| Species | PCPA Dose & Route | Brain Region | % Dopamine Depletion | % Noradrenaline Depletion | Reference(s) |
|---|---|---|---|---|---|
| Rat | 300 mg/kg i.p. (2 doses, 24h apart) | Frontal Cortex | ~42% | ~30% | [14] |
| Rat | 2 x 400 mg/kg | Cortex | ~96% | ~23.5% | [3] |
| Rat | Not specified | Not specified | ~15-20% (decreases to 85%) | ~15-20% (decreases to 85%) |[15] |
Note: While primarily targeting TPH, higher doses of PCPA can affect catecholamine levels, though typically to a lesser extent than serotonin.
Experimental Protocols
The following sections detail common methodologies for using PCPA to study the effects of serotonin depletion in a laboratory setting.
Animal Models and Housing
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Species: Wistar or Sprague-Dawley rats, C57BL/6 mice, and zebrafish are commonly used.[14][16]
-
Housing: Animals are typically housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water. A period of acclimatization (e.g., one week) is crucial before any experimental procedures begin.
PCPA Preparation and Administration
-
Formulation: PCPA (para-Chlorophenylalanine methyl ester hydrochloride is often used) is typically dissolved in a sterile 0.9% saline solution. Gentle warming and/or sonication may be required to achieve full dissolution. The solution should be prepared fresh before administration.
-
Dosage: Doses in rodents commonly range from 100 mg/kg to 400 mg/kg.[3][17] A typical regimen involves one or two intraperitoneal (i.p.) injections per day for two to five consecutive days.[5][14]
-
Route of Administration: Intraperitoneal (i.p.) injection is the most common route.[3] Oral administration, by mixing PCPA in palatable jellies or drinking water, has also been successfully validated as a less stressful alternative.[16]
-
Control Group: A control group receiving injections of the vehicle (e.g., sterile saline) on the same schedule is essential for all experiments.
Post-Treatment Timeline
-
Depletion Period: Maximum serotonin depletion is typically observed 24 to 72 hours after the final PCPA injection.[3][14] Behavioral testing is usually conducted within this window.
-
Recovery: Serotonin levels begin to recover after several days, with partial recovery noted after one week and further restoration over two to three weeks, corresponding to the synthesis of new TPH enzyme.[1]
Measurement of Serotonin and Metabolites
-
Technique: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is the gold standard for quantifying monoamine levels in brain tissue.
-
Procedure:
-
Tissue Collection: Following behavioral testing, animals are euthanized. Brains are rapidly extracted and dissected on ice to isolate specific regions of interest (e.g., prefrontal cortex, hippocampus, striatum, raphe nuclei).
-
Homogenization: Tissue samples are weighed and homogenized in a cold acidic solution (e.g., perchloric acid) containing an internal standard.
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g) at 4°C to pellet proteins and cellular debris.
-
Analysis: The resulting supernatant, containing the neurotransmitters, is injected into the HPLC system. The compounds are separated on a reverse-phase column and detected electrochemically.
-
Quantification: Concentrations of 5-HT, 5-HIAA, dopamine, and other monoamines are calculated by comparing their peak areas to those of known standards.
-
Behavioral Assays
The functional consequences of PCPA-induced serotonin depletion are assessed using a variety of behavioral tests relevant to the hypothesis being investigated. Examples include:
-
Anxiety-like Behavior: Elevated Plus Maze, Open Field Test.
-
Depressive-like Behavior: Forced Swimming Test, Tail Suspension Test.[16]
-
Cognition and Decision-Making: T-Maze, 5-Choice Serial Reaction Time Task.[13][14]
-
Aggression: Resident-Intruder Test.[6]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Serotonin Synthesis Induces Negative Hepatic Lipid Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Gut microbiota-generated short-chain fatty acids are involved in para-chlorophenylalanine-induced cognitive disorders [frontiersin.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Serotonin Pathway | Encyclopedia MDPI [encyclopedia.pub]
- 8. Serotonin Synthesis & Metabolism [sigmaaldrich.com]
- 9. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Serotonin and Effort-Based Decision-Making: Dissociating Behavioral Effects of 8-OH-DPAT and PCPA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Fenclonine: A Technical Guide to its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenclonine, also known as para-chlorophenylalanine (PCPA), is a potent and irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis. This technical guide provides an in-depth overview of the chemical properties, synthesis, and mechanism of action of this compound. Detailed experimental protocols, quantitative data summarized in tabular format, and visualizations of the serotonin synthesis pathway and experimental workflows are presented to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Chemical Properties of this compound
This compound is a synthetic derivative of the amino acid phenylalanine. Its chemical structure and key physicochemical properties are summarized below.
| Property | Value |
| IUPAC Name | 2-amino-3-(4-chlorophenyl)propanoic acid[1][2][3] |
| Synonyms | para-Chlorophenylalanine, PCPA, 4-Chloro-DL-phenylalanine, CP-10188[1][2][4] |
| CAS Number | 7424-00-2[2] |
| Chemical Formula | C₉H₁₀ClNO₂[2] |
| Molecular Weight | 199.63 g/mol [2] |
| Appearance | White to off-white solid powder[5] |
| Melting Point | >240 °C (with decomposition)[5] |
| Boiling Point | 339.5 °C[2] |
| Solubility | - Water: 4 mg/mL (with sonication, warming, and pH adjustment to 2 with HCl)[6]- DMSO: ≥ 60 mg/mL (with sonication and pH adjustment to 2 with HCl)[6] |
| pKa₁ (Carboxylic Acid) | 2.17[1] |
| pKa₂ (Amine) | 9.11[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through various chemical routes. A common laboratory-scale synthesis involves the diazotization of p-aminophenylalanine followed by a Sandmeyer reaction. An alternative approach starts from p-chlorotoluene.
Synthesis from p-Aminophenylalanine
This method involves the conversion of the amino group of p-aminophenylalanine to a chloro group.
Experimental Protocol:
-
Diazotization: p-Aminophenylalanine is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to 0-5 °C. A solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt.
-
Sandmeyer Reaction: The cold diazonium salt solution is then added to a solution of copper(I) chloride in hydrochloric acid. This catalyzes the replacement of the diazonium group with a chlorine atom, yielding this compound.
-
Purification: The crude product is isolated by filtration and purified by recrystallization from an appropriate solvent, such as aqueous ethanol.
Synthesis from p-Chlorotoluene
This multi-step synthesis begins with the bromination of p-chlorotoluene.
Experimental Protocol:
-
Bromination: p-Chlorotoluene is subjected to free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide to form p-chlorobenzyl bromide.
-
Cyanation: The resulting p-chlorobenzyl bromide is then reacted with sodium cyanide in a polar aprotic solvent, such as DMSO, to yield p-chlorobenzyl cyanide.
-
Amino Acid Synthesis: The p-chlorobenzyl cyanide can be converted to this compound through various established amino acid synthesis methods, such as the Strecker synthesis or by alkylation of a glycine enolate equivalent.
Mechanism of Action and Signaling Pathway
This compound acts as a selective and irreversible inhibitor of tryptophan hydroxylase (TPH), the enzyme responsible for the first and rate-limiting step in the biosynthesis of serotonin (5-hydroxytryptamine or 5-HT).[2][5] TPH hydroxylates L-tryptophan to form 5-hydroxytryptophan (5-HTP), which is subsequently decarboxylated by aromatic L-amino acid decarboxylase (AADC) to produce serotonin. By irreversibly binding to TPH, this compound effectively blocks the synthesis of serotonin, leading to a significant depletion of this neurotransmitter in both the central and peripheral nervous systems.
Caption: Inhibition of the serotonin synthesis pathway by this compound.
Experimental Workflows
This compound is a valuable tool in neuroscience research to investigate the role of serotonin in various physiological and behavioral processes. Below are generalized workflows for in vivo and in vitro studies involving this compound.
In Vivo Serotonin Depletion Study
This workflow outlines a typical experiment to assess the effects of serotonin depletion in an animal model.
Caption: A generalized workflow for an in vivo study using this compound.
In Vitro Tryptophan Hydroxylase Inhibition Assay
This workflow describes a typical in vitro experiment to quantify the inhibitory effect of this compound on TPH activity.
Caption: A generalized workflow for an in vitro TPH inhibition assay.
References
- 1. Synthesis of Pure p-Chlorophenyl-L-alanine form L-Phenylalanine [discovery.fiu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DL-4-Chlorophenylalanine synthesis - chemicalbook [chemicalbook.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
The Effects of Fenclonine on Central Serotonin Levels: A Technical Guide
An In-depth Examination of the Irreversible Inhibition of Serotonin Synthesis by Fenclonine for Researchers, Scientists, and Drug Development Professionals.
This compound, also known as para-chlorophenylalanine (PCPA), is a potent and irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine or 5-HT).[1] Its robust and long-lasting depletion of central serotonin levels has established it as a critical tool in neuroscience research for investigating the role of serotonin in a myriad of physiological and behavioral processes.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on central serotonin levels, detailed experimental protocols, and the signaling pathways involved.
Mechanism of Action
This compound exerts its effects by selectively and irreversibly binding to tryptophan hydroxylase.[1] TPH is responsible for the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the initial and rate-limiting step in the synthesis of serotonin. By inhibiting TPH, this compound effectively halts the production of new serotonin molecules in the central nervous system. This leads to a profound and sustained depletion of serotonin in various brain regions. The effects of this compound are so pronounced that within the first day of administration, serotonin may not be detectable via immunohistochemical methods.[1] It is important to note that while this compound drastically reduces serotonin synthesis, it does not appear to affect the levels of aromatic L-amino acid decarboxylase (AADC), the subsequent enzyme in the serotonin synthesis pathway.[1]
The following diagram illustrates the serotonin synthesis pathway and the point of inhibition by this compound.
Caption: Inhibition of Tryptophan Hydroxylase by this compound.
Quantitative Effects on Central Serotonin Levels
The administration of this compound leads to a dose-dependent and time-dependent depletion of serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the brain. The extent of depletion can vary depending on the dose, administration regimen, and the specific brain region being analyzed.
| Dose (mg/kg) | Administration | Time Post-Administration | Brain Region | Serotonin (% of Control) | 5-HIAA (% of Control) | Reference |
| 1000 | Single i.p. injection | Not Specified | Whole Brain | 9.4% | 8.2% | [2] |
| 300 | Single i.p. injection | Not Specified | Olfactory Bulb | Decreased (p<0.01) | No significant change | [3] |
| >99% | Not Specified | Not Specified | Frontal Cortex | >99% depletion | >99% depletion | [4] |
| 400 | Single i.p. injection | 24 hours | Not Specified | Significant decrease | Not Specified | [5] |
| 300 | Single i.p. injection | 24 hours | Forebrain | Significantly reduced | Significantly reduced | [6] |
Recovery of Serotonin Levels Post-Fenclonine Treatment
Following a single administration of this compound, the depletion of serotonin is long-lasting due to the irreversible nature of TPH inhibition. The recovery of serotonin levels is dependent on the synthesis of new TPH enzyme.
| Time Post-Treatment | Brain Region | Tryptophan Hydroxylase Activity (% of Control) | Reference |
| 1 week | Raphe Nucleus | 10% | [1] |
| 2 weeks | Hypothalamus | Detected | [1] |
Experimental Protocols
The following sections detail standardized methodologies for investigating the effects of this compound on central serotonin levels.
Animal Models and this compound Administration
-
Species: Rats (e.g., Sprague-Dawley, Wistar) are commonly used.
-
Administration: this compound is typically administered via intraperitoneal (i.p.) injection.
-
Dosage: Doses can range from 150 to 1000 mg/kg, depending on the desired level and duration of serotonin depletion.[2] A common dose to achieve significant depletion is 300-400 mg/kg.[3][5]
-
Vehicle: this compound is often suspended in a vehicle such as saline with a few drops of a surfactant like Tween 80 to aid in solubilization.
Measurement of Serotonin and 5-HIAA
High-performance liquid chromatography (HPLC) with electrochemical detection is a standard and reliable method for the quantitative analysis of serotonin and 5-HIAA in brain tissue.
-
Tissue Preparation:
-
Following decapitation, the brain is rapidly excised and dissected on a cold plate.
-
Specific brain regions of interest are isolated.
-
Tissue samples are homogenized in a suitable acidic solution (e.g., perchloric acid) to precipitate proteins.
-
The homogenate is centrifuged, and the supernatant is collected for analysis.
-
-
HPLC Analysis:
-
The supernatant is injected into an HPLC system equipped with a C18 reverse-phase column.
-
A mobile phase containing a buffer (e.g., phosphate or citrate), an ion-pairing agent, an organic modifier (e.g., methanol), and EDTA is used to separate the monoamines.
-
An electrochemical detector is used to quantify the levels of serotonin and 5-HIAA based on their oxidation potentials.
-
Concentrations are typically expressed as nanograms per gram of wet tissue weight.
-
The following diagram outlines a typical experimental workflow for studying the effects of this compound.
Caption: A typical workflow for this compound experiments.
Concluding Remarks
This compound remains an indispensable pharmacological tool for elucidating the multifaceted roles of central serotonin. Its potent and long-lasting inhibitory effect on serotonin synthesis provides a robust model for studying serotonin depletion. A thorough understanding of its mechanism, quantitative effects, and the appropriate experimental protocols is crucial for researchers in the fields of neuroscience and drug development. The data and methodologies presented in this guide offer a foundational resource for designing and interpreting studies involving this compound-induced serotonin depletion.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The depletion of brain serotonin levels by para-chlorophenylalanine administration significantly alters the activity of midbrain dopamine cells in rats: an extracellular single cell recording study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of p-chlorophenylalanine on cerebral serotonin binding, serotonin concentration and motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Serotonin Depletion Agent p-Chlorophenylalanine (PCPA): A Technical Guide for Fundamental Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental research applications of p-chlorophenylalanine (PCPA), a potent and irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (5-HT) biosynthesis. This document details its mechanism of action, experimental protocols for in vivo serotonin depletion, and its applications in neurobehavioral and neurochemical studies.
Core Mechanism of Action: Irreversible Inhibition of Tryptophan Hydroxylase
p-Chlorophenylalanine (PCPA), also known as Fenclonine, serves as a critical tool in neuroscience research by inducing a profound and long-lasting depletion of central serotonin.[1] Its primary mechanism of action is the irreversible inhibition of tryptophan hydroxylase (TPH), the enzyme that catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin. By blocking this initial and rate-limiting step, PCPA effectively halts the synthesis of new serotonin molecules. This leads to a significant reduction in the levels of both serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the brain.[2] The effects of PCPA are so potent that serotonin levels can become undetectable within the first day of administration.[1]
While highly effective in depleting serotonin, it is important for researchers to consider that PCPA can also have off-target effects, albeit to a lesser extent. Some studies have reported alterations in the levels of other neurotransmitters, such as dopamine and norepinephrine, following PCPA administration.[3][4] However, the reduction in serotonin is significantly more pronounced.[3]
Quantitative Effects of PCPA on Neurotransmitter Levels
The administration of PCPA leads to a dose-dependent and time-dependent depletion of serotonin and its metabolite, 5-HIAA, in various brain regions. The following tables summarize quantitative data from several key studies, providing researchers with a reference for expected depletion levels.
Table 1: Effects of PCPA on Serotonin (5-HT) and 5-HIAA Levels in Rodents
| Animal Model | PCPA Dosage and Regimen | Brain Region | % Decrease in 5-HT | % Decrease in 5-HIAA | Citation |
| Rat | 1000 mg/kg (single dose) | Whole Brain | 90.6% | 91.8% | [2] |
| Rat | 300 mg/kg/day for 3 days, then 100 mg/kg/day for 7 days | Frontal Cortex | >99% | >99% | [4] |
| Mouse | 500 mg/kg on days 1 & 2, then 250 mg/kg for 5 days (oral) | Hippocampus | 85% | Not Reported | [2] |
| Mouse | 500 mg/kg on days 1 & 2, then 250 mg/kg for 5 days (oral) | Prefrontal Cortex | 65% | Not Reported | [2] |
| Mouse | 500 mg/kg/day for 3 days (i.p.) | Brain | Significantly Reduced | Not Reported | [5] |
| Rat | 300 mg/kg (single i.p. dose) | Olfactory Bulb | Significantly Decreased | No Significant Change | [1] |
Table 2: Effects of PCPA on Other Neurotransmitters
| Animal Model | PCPA Dosage and Regimen | Brain Region | Neurotransmitter | % Change | Citation |
| Rat | 300 mg/kg/day for 3 days, then 100 mg/kg/day for 7 days | Frontal Cortex | Noradrenaline | -30% | [4] |
| Rat | 300 mg/kg/day for 3 days, then 100 mg/kg/day for 7 days | Frontal Cortex | Dopamine | -42% | [4] |
| Rat | 400 mg/kg (single i.p. dose) | Substantia Nigra (A9) | Dopamine (spontaneously active cells) | -52% | [6] |
| Rat | 400 mg/kg (single i.p. dose) | Ventral Tegmental Area (A10) | Dopamine (spontaneously active cells) | -63% | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving PCPA, from drug preparation and administration to behavioral testing and neurochemical analysis.
PCPA Preparation and Administration
Objective: To achieve significant and consistent depletion of central serotonin levels.
Materials:
-
p-Chlorophenylalanine (PCPA) methyl ester hydrochloride (or free base)
-
Vehicle: Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Vortex mixer
-
pH meter and solutions for adjustment (e.g., NaOH)
-
Syringes and needles for injection (e.g., 25-27 gauge) or gavage needles for oral administration
Protocol for Intraperitoneal (i.p.) Injection (Rat Model):
-
Preparation of PCPA Solution:
-
Weigh the desired amount of PCPA. A common dosage is 300 mg/kg.[1]
-
Suspend PCPA in sterile saline or PBS. The volume for injection should be calculated based on the animal's weight (e.g., 1-2 ml/kg).
-
Vortex the suspension thoroughly to ensure it is homogenous. If using the free base, the pH may need to be adjusted to facilitate dissolution.
-
-
Administration:
Protocol for Oral Administration (Mouse Model):
-
Preparation of PCPA-containing Jelly:
-
To avoid the stress of injections, PCPA can be administered orally in a palatable medium.[2]
-
Calculate the total dose of PCPA required for the treatment period. A sample regimen is an estimated 500 mg/kg on the first two days, followed by 250 mg/kg for the remainder of the treatment.[2]
-
Incorporate the calculated dose of PCPA into a gelatin-based jelly.
-
-
Administration:
-
Provide the PCPA-containing jelly to the mice in their home cages.
-
Ensure that the entire dose is consumed. This may require a period of food restriction prior to administration.
-
Behavioral Assays
A wide range of behavioral tests can be employed to investigate the functional consequences of serotonin depletion. The timing of these tests relative to PCPA administration is critical and should be chosen based on the specific research question.
Example: Resident-Intruder Test for Aggression (Rat Model)
-
Acclimation: House the "resident" rat individually for at least one week prior to testing.
-
PCPA Administration: Administer PCPA to the resident rat according to the chosen protocol (e.g., single 300 mg/kg i.p. injection).[1]
-
Testing:
-
Six days after PCPA administration, introduce a smaller, unfamiliar "intruder" rat into the resident's home cage.[1]
-
Videorecord the interaction for a set period (e.g., 10-15 minutes).
-
Score behaviors such as latency to attack, number of attacks, and duration of aggressive encounters.
-
Example: Forced Swim Test for Depressive-like Behavior (Mouse Model)
-
PCPA Administration: Administer PCPA according to the chosen protocol.
-
Testing:
-
Place the mouse in a cylinder of water from which it cannot escape.
-
Record the session (typically 6 minutes).
-
Score the duration of immobility in the last 4 minutes of the test. An increase in immobility is interpreted as a depressive-like phenotype.
-
Neurochemical Analysis: HPLC for 5-HT and 5-HIAA
Objective: To quantify the extent of serotonin depletion in specific brain regions.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical or fluorescence detection.[3][8]
-
Perchloric acid
-
Centrifuge
-
Homogenizer
-
Standards for 5-HT and 5-HIAA
Protocol:
-
Tissue Collection and Preparation:
-
Immediately freeze the tissue on dry ice or in liquid nitrogen and store at -80°C.
-
Homogenization and Protein Precipitation:
-
Homogenize the frozen tissue in a solution of perchloric acid.[3]
-
Centrifuge the homogenate at high speed to pellet the precipitated proteins.
-
-
HPLC Analysis:
-
Collect the supernatant, which contains the neurotransmitters.
-
Inject a known volume of the supernatant into the HPLC system.
-
Separate the neurotransmitters using a reverse-phase column and an appropriate mobile phase.
-
Detect and quantify 5-HT and 5-HIAA using electrochemical or fluorescence detection by comparing the peak areas to those of known standards.[3][8]
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for a study using PCPA and the logical relationship between PCPA administration and its downstream effects.
Conclusion
PCPA remains an invaluable pharmacological tool for investigating the role of serotonin in a wide array of physiological and behavioral processes. Its potent and long-lasting inhibitory effect on serotonin synthesis allows for the creation of robust animal models of serotonin deficiency. By understanding the core mechanism of action, adhering to detailed experimental protocols, and carefully quantifying the resulting neurochemical and behavioral changes, researchers can effectively utilize PCPA to advance our understanding of the serotonergic system and its involvement in health and disease. This guide provides a foundational framework for the successful application of PCPA in fundamental research.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A modified HPLC technique for simultaneous measurement of 5-hydroxytryptamine and 5-hydroxyindoleacetic acid in cerebrospinal fluid, platelet and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The depletion of brain serotonin levels by para-chlorophenylalanine administration significantly alters the activity of midbrain dopamine cells in rats: an extracellular single cell recording study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Uptake and release of tryptophan and serotonin: an HPLC method to study the flux of endogenous 5-hydroxyindoles through synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Optimal Dosage Calculation of Fenclonine for Mice and Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenclonine, also known as para-chlorophenylalanine (PCPA), is a potent and irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (5-HT) biosynthesis.[1] This property makes it an invaluable pharmacological tool in neuroscience research for investigating the roles of serotonin in various physiological and pathological processes. These application notes provide a comprehensive guide to the optimal dosage calculation and administration of this compound in mice and rats for achieving significant and reproducible serotonin depletion. Detailed experimental protocols, data presentation in tabular format, and visualizations of the mechanism of action and experimental workflow are included to assist researchers in designing and executing their studies.
Data Presentation: Quantitative Dosage and Effects Summary
The following tables summarize the quantitative data on this compound dosage, administration routes, and their effects on serotonin levels in mice and rats, compiled from various studies.
Table 1: this compound Dosage and Effects in Mice
| Dosage Regimen | Administration Route | Strain | Duration | Observed Effect on Serotonin (5-HT) Levels | Reference |
| 300 mg/kg daily | Intraperitoneal (i.p.) | C57BL/6 | 5 consecutive days | Significant depletion of serum 5-HT.[2] | Wang et al., 2020[2] |
| 500 mg/kg on days 1 & 2, then 250 mg/kg for 5 days | Oral (in jelly cubes) | C57BL/6 elite male | 7 days | 85% decrease in hippocampal 5-HT; 65% decrease in prefrontal cortex 5-HT.[3] | Unzueta et al., 2020[3] |
| Not specified | Intraperitoneal (i.p.) | C57BL/6 elite male | 7 days | 55% decrease in hippocampal 5-HT; 50% decrease in prefrontal cortex 5-HT.[3] | Unzueta et al., 2020[3] |
| 300 mg/kg | Intraperitoneal (i.p.) | Not specified | 3 consecutive days | Depletion of brain 5-HT levels. | Chenu et al., 2008; Page et al., 1999 |
Table 2: this compound Dosage and Effects in Rats
| Dosage Regimen | Administration Route | Strain | Duration | Observed Effect on Serotonin (5-HT) Levels | Reference |
| 75 mg/kg & 150 mg/kg | Not specified | Natural killer rats | 48 hours post-injection | Reliable reduction in brain serotonin and 5-HIAA.[4] | Marks et al., 1978 |
| 150 mg/kg, twice | Not specified | Not specified | 72 and 48 hours prior to testing | Depletion of 5-HT prior to behavioral testing. | N/A |
| 300 mg/kg, single dose | Intraperitoneal (i.p.) | Male rats | Single injection | Decreased 5-HT concentration in the olfactory bulb.[5] | Mulle Bernedo et al., 2023[5] |
| 150-1000 mg/kg | Not specified | Not specified | Not specified | Dose-dependent reduction in whole brain 5-HT and 5-HIAA. 1000 mg/kg reduced 5-HT to 9.4% of control.[6] | N/A |
| 300 mg/kg daily for 5 days, then 100 mg/kg for 5 days | Intraperitoneal (i.p.) | Not specified | 10 days | Not specified | N/A |
| 100 mg/kg daily | Intraperitoneal (i.p.) | Not specified | 10 days | Not specified | N/A |
| 300 mg/kg, single dose | Intraperitoneal (i.p.) | Not specified | Single injection | Reduction in 5-HT levels.[7] | N/A |
| 300 mg/kg, repeated injections | Intraperitoneal (i.p.) | Not specified | 3 injections at 6-8 day intervals | Prolonged 5-HT depletion.[7] | N/A |
| 100 mg/kg daily | Not specified | Not specified | Up to 12 days | Prolonged 5-HT depletion.[7] | N/A |
Mechanism of Action: Serotonin Synthesis Inhibition
This compound acts as an irreversible inhibitor of tryptophan hydroxylase (TPH), the enzyme that catalyzes the rate-limiting step in serotonin synthesis: the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP).[1][8] There are two isoforms of TPH: TPH1, found in the periphery, and TPH2, located in the central nervous system.[8] By inhibiting TPH, this compound effectively depletes serotonin levels in both the brain and peripheral tissues.
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Mice for Acute Serotonin Depletion
Objective: To achieve rapid and significant depletion of serotonin in mice for acute behavioral or neurochemical studies.
Materials:
-
This compound (p-chlorophenylalanine methyl ester is often used for better solubility)
-
Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline
-
25-27 gauge needles and 1 mL syringes
-
Appropriate mouse strain (e.g., C57BL/6)
-
Animal scale
Procedure:
-
Animal Handling and Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment. Handle animals regularly to minimize stress during injections.
-
This compound Preparation:
-
On the day of injection, prepare a fresh solution of this compound.
-
Weigh the required amount of this compound based on the desired dose (e.g., 300 mg/kg) and the body weight of the mice.
-
Dissolve this compound in sterile PBS or saline.[2] Sonication may be required to aid dissolution. The final concentration should be calculated to allow for an injection volume of approximately 10 mL/kg.
-
-
Administration:
-
Gently restrain the mouse.
-
Administer the this compound solution via intraperitoneal injection.
-
-
Dosing Schedule: Administer one injection daily for five consecutive days.[2]
-
Post-injection Monitoring: Monitor the animals for any adverse reactions.
-
Experimental Endpoint: Behavioral testing or tissue collection for neurochemical analysis can be performed at a predetermined time point after the final injection (e.g., 24 hours).
Protocol 2: Oral Administration of this compound in Mice for Sub-chronic Serotonin Depletion
Objective: To achieve sustained serotonin depletion in mice through a less stressful oral administration route.
Materials:
-
This compound
-
Jelly cubes or other palatable food matrix
-
Appropriate mouse strain (e.g., C57BL/6)
-
Animal scale
Procedure:
-
Animal Acclimation: Acclimate mice as described in Protocol 1.
-
This compound Preparation:
-
Calculate the total amount of this compound required for the entire study duration.
-
Incorporate the this compound into a palatable food matrix, such as jelly cubes.[3] The concentration should be adjusted to deliver the target dose based on the average daily food consumption.
-
-
Administration:
-
Provide the this compound-containing jelly cubes as the sole source of that food type or as a daily supplement.
-
-
Dosing Schedule:
-
Monitoring: Monitor food intake to estimate the actual dose consumed by each animal. Also, monitor for any changes in body weight or general health.
-
Experimental Endpoint: Conduct behavioral or neurochemical analyses after the 7-day treatment period. This method can be extended for longer-term studies (e.g., 8 weeks).[3]
Protocol 3: Intraperitoneal (i.p.) Administration of this compound in Rats for Acute Serotonin Depletion and Behavioral Studies
Objective: To induce serotonin depletion in rats for investigating its role in behaviors such as aggression.
Materials:
-
This compound
-
Sterile saline solution
-
23-25 gauge needles and appropriate syringe size
-
Appropriate rat strain (e.g., Wistar, Sprague-Dawley)
-
Animal scale
Procedure:
-
Animal Acclimation: House rats individually and allow them to acclimate for at least a week.
-
This compound Preparation:
-
Prepare a fresh solution of this compound in sterile saline on the day of injection.
-
A common dose for significant behavioral effects is a single 300 mg/kg injection.[5]
-
-
Administration:
-
Weigh the rat and administer the calculated volume of this compound solution via intraperitoneal injection.
-
-
Dosing Schedule: A single injection is often sufficient to induce lasting serotonin depletion for several days.[5]
-
Post-injection Housing: House the rats individually in their home cages after the injection.[5]
-
Experimental Endpoint: Behavioral testing, such as the resident-intruder test for aggression, can be performed several days after the injection (e.g., six days later).[5]
Important Considerations and Safety
-
Solubility: this compound can have poor solubility in aqueous solutions. The methyl ester form is often used to improve solubility. Gentle heating and sonication can also aid in dissolving the compound.
-
Animal Strain and Sex: The effectiveness of this compound can vary between different strains of mice and rats.[9] It is crucial to consider these variables and potentially conduct pilot studies to determine the optimal dose for a specific strain.
-
Behavioral Effects: Depletion of serotonin can lead to significant behavioral changes, including alterations in sleep patterns, aggression, and anxiety-like behaviors. Researchers should be aware of these potential effects and design their experiments accordingly.
-
Specificity: While this compound is a selective inhibitor of tryptophan hydroxylase, it is essential to include appropriate control groups in all experiments to ensure that the observed effects are indeed due to serotonin depletion.
-
Reversibility: The inhibition of tryptophan hydroxylase by this compound is irreversible. Recovery of serotonin levels depends on the synthesis of new enzyme, which can take several days to weeks.[1]
-
Safety Precautions: Researchers should handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
These application notes and protocols are intended to serve as a guide for researchers. The optimal dosage and experimental design may need to be adjusted based on the specific research question and experimental conditions. It is highly recommended to consult the primary literature for more detailed information and to conduct pilot studies to validate the chosen protocol.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Gut microbiota-generated short-chain fatty acids are involved in para-chlorophenylalanine-induced cognitive disorders [frontiersin.org]
- 3. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of para-chlorophenylalanine and 5-hydroxytryptophan on mouse killing behavior in killer rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of p-chlorophenylalanine on cerebral serotonin binding, serotonin concentration and motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations [frontiersin.org]
- 9. Rat strain differences in brain monoamine metabolism following para-chlorophenylalanine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Fenclonine Solution for Intraperitoneal Injection
Introduction
Fenclonine, also known as p-Chlorophenylalanine (PCPA), is a selective and irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[1][2] By inhibiting this enzyme, this compound effectively depletes endogenous serotonin levels, making it a critical tool in neuroscience research to investigate the role of serotonin in various physiological and pathological processes.[2][3] Accurate and consistent preparation of this compound for in vivo administration, such as intraperitoneal (i.p.) injection, is paramount for the reproducibility and validity of experimental results.
This document provides detailed protocols for the preparation of this compound for intraperitoneal injection in research animals, focusing on methods to overcome its limited aqueous solubility. Two primary methods are presented: creating a homogenous suspension and preparing a clear, solubilized solution.
Data Presentation: Physicochemical Properties and Dosage
Quantitative data regarding this compound's solubility and typical dosage ranges for animal studies are summarized below for easy reference.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Notes |
| Water | ~3.75 mg/mL | Sparingly soluble. |
| Dimethyl Sulfoxide (DMSO) | ~2.0 mg/mL | Use fresh, non-hydrated DMSO for best results.[1] |
| Ethanol | Insoluble | Not a suitable solvent for creating a stock solution.[1] |
| 0.5% CMC-Na in Saline | 20 mg/mL | Forms a suspended solution; requires sonication.[4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Forms a clear solution.[4] |
Table 2: General Dosage Guidelines for Intraperitoneal Injection in Rats
| Dosage Range (mg/kg) | Dosing Schedule | Reference |
| 100 - 300 | Single or repeated daily injections | [5] |
| 150 | Single injection | [6] |
| 300 | Three successive daily injections | [7] |
| 300 (first 5 days), then 100 (next 5 days) | High-dose chronic administration | [8] |
Note: The optimal dosage must be determined empirically for each specific experimental model and research question. Researchers should consult relevant literature and adhere to their institution's animal care and use guidelines.
Experimental Protocols
Prior to any injection, it is recommended to warm the prepared solution or suspension to room or body temperature to minimize animal discomfort.[9][10] All preparations should be performed under sterile conditions.
Protocol 1: Preparation of this compound as a Suspension
This protocol is suitable for administering higher concentrations of this compound. The use of a suspending agent like sodium carboxymethylcellulose (CMC-Na) ensures a uniform particle distribution for consistent dosing.
Materials and Reagents:
-
This compound (p-Chlorophenylalanine) powder
-
Sodium carboxymethylcellulose (CMC-Na)
-
Sterile 0.9% Saline
-
Sterile water for injection
-
Sterile conical tubes or vials
-
Magnetic stirrer and stir bar
-
Bath sonicator
-
Analytical balance and weigh boats
-
Sterile syringes and needles (23-27 gauge recommended for rats and mice)[4][10]
Methodology:
-
Prepare the Vehicle (0.5% CMC-Na in Saline):
-
Weigh the required amount of CMC-Na.
-
In a sterile beaker on a magnetic stirrer, slowly add the CMC-Na powder to the desired volume of sterile 0.9% saline while stirring continuously to prevent clumping.
-
Stir until the CMC-Na is fully dissolved and the solution is clear. This may take some time. Gentle warming can aid dissolution.
-
Sterilize the vehicle solution by filtering it through a 0.22 µm filter.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder based on the desired final concentration (e.g., 20 mg/mL) and total volume.[4]
-
Place the weighed this compound powder into a sterile conical tube or vial.
-
Add a small amount of the 0.5% CMC-Na vehicle to the powder to create a paste. This helps in wetting the powder and preventing clumping.
-
Gradually add the remaining vehicle to the paste while vortexing or stirring to reach the final desired volume.
-
Use a bath sonicator to sonicate the suspension.[4] This is a critical step to break down agglomerates and ensure a fine, homogenous suspension. Sonicate until no visible clumps remain.
-
Visually inspect the suspension for uniformity before each withdrawal. It is crucial to re-suspend the solution by vortexing or inverting the tube immediately before drawing it into the syringe for each injection, as particles will settle over time.
-
Protocol 2: Preparation of this compound as a Clear Solution
This protocol utilizes a co-solvent system to fully dissolve this compound, resulting in a clear solution. This method is ideal for applications where a true solution is required, although the achievable concentration is lower than with the suspension method.
Materials and Reagents:
-
This compound (p-Chlorophenylalanine) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile 0.9% Saline
-
Sterile conical tubes or vials
-
Vortex mixer
-
Analytical balance and weigh boats
Methodology:
-
Prepare the this compound Stock Solution (Optional but Recommended):
-
Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[4] This can aid in the precise and efficient preparation of the final injection solution.
-
-
Prepare the Final Injection Solution (Target Volume Example: 1 mL): [4]
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound-DMSO stock solution (25 mg/mL) to the PEG300. Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until the solution is clear and homogenous.
-
Finally, add 450 µL of sterile 0.9% saline to reach the final volume of 1 mL. Vortex thoroughly.
-
The final concentrations of the components will be:
-
This compound: 2.5 mg/mL
-
DMSO: 10%
-
PEG300: 40%
-
Tween-80: 5%
-
Saline: 45%
-
-
Note on Vehicle Effects: Researchers should be aware that vehicles themselves can have biological effects. High concentrations of DMSO (>10%) and Tween-80 (e.g., 32%) have been shown to decrease locomotor activity in mice.[2][9] It is advisable to run a vehicle-only control group in all experiments.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the preparation protocols.
Caption: Workflow for this compound Suspension Protocol.
Caption: Workflow for this compound Clear Solution Protocol.
References
- 1. Drug Delivery Systems for Intraperitoneal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80, and emulphor-620 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Drug Delivery Systems for Intraperitoneal Therapy to Extend the Residence Time of the Chemotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Effect of p-chlorophenylalanine on release of 5-hydroxytryptamine from the rat frontal cortex in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Application Notes and Protocols for Fenclonine Administration: Oral Gavage vs. Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comparative overview of oral gavage and intraperitoneal (IP) administration of Fenclonine (p-Chlorophenylalanine, PCPA), a selective and irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis.[1] Detailed protocols for both administration routes in rodent models are also presented to guide researchers in selecting the appropriate method for their experimental needs.
Introduction to this compound and its Administration
This compound is a widely used pharmacological tool to induce serotonin (5-HT) depletion in preclinical research, thereby facilitating the study of the role of serotonin in various physiological and pathological processes.[1] The choice of administration route is a critical aspect of experimental design that can significantly influence the pharmacokinetic and pharmacodynamic profile of the compound. Oral gavage and intraperitoneal injection are the most common routes for administering this compound in rodents.
-
Oral Gavage (P.O.): This method involves the direct delivery of a substance into the stomach via a tube. It is a common route for drugs intended for oral administration in humans and allows for the study of first-pass metabolism.[2]
-
Intraperitoneal (I.P.) Injection: This technique involves injecting the substance directly into the peritoneal cavity. It is a common parenteral route in animal studies that allows for rapid absorption into the systemic circulation, bypassing the gastrointestinal tract and, to a large extent, first-pass metabolism.[2][3]
Comparative Efficacy and Pharmacokinetics
The choice between oral and IP administration of this compound can impact the extent and timeline of serotonin depletion. While comprehensive, directly comparative pharmacokinetic data for this compound is limited in publicly available literature, studies on its efficacy in depleting serotonin and toxicokinetic profiles provide valuable insights.
A study directly comparing the two routes in mice for 7 days found that oral administration of PCPA resulted in a more pronounced decrease in serotonin levels in the hippocampus (85% decrease) and prefrontal cortex (65% decrease) compared to IP injection (55% and 50% decrease, respectively).[4] This suggests that for achieving maximal serotonin depletion in the brain, oral administration may be more effective under certain experimental conditions.[4]
Conversely, a toxicokinetic study in mice and rats indicated that the total exposure (AUC) to pCPA was higher in rats than in mice for both administration routes, but the difference in exposure between IP and oral dosing within each species was minimal.[5] This suggests that while the peak concentration and time to reach it may differ, the overall exposure can be comparable.
General pharmacokinetic comparisons between oral and IP routes for other compounds have shown that IP administration typically leads to a faster absorption rate and higher bioavailability compared to oral administration.[3][6]
Table 1: Summary of Comparative Data on this compound Administration
| Parameter | Oral Gavage (P.O.) | Intraperitoneal (I.P.) Injection | Reference(s) |
| Serotonin (5-HT) Depletion (Hippocampus, Mice) | 85% decrease | 55% decrease | [4] |
| Serotonin (5-HT) Depletion (Prefrontal Cortex, Mice) | 65% decrease | 50% decrease | [4] |
| Total Exposure (AUC) Comparison (Mice & Rats) | Minimal difference compared to I.P. within the same species. | Minimal difference compared to P.O. within the same species. | [5] |
| General Bioavailability | Generally lower due to potential first-pass metabolism. | Generally higher, bypassing first-pass metabolism. | [2][3] |
| Absorption Speed | Generally slower. | Generally faster. | [3] |
Signaling Pathway of this compound Action
This compound exerts its effect by irreversibly inhibiting tryptophan hydroxylase (TPH), the enzyme that catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP).[1] This is the initial and rate-limiting step in the biosynthesis of serotonin. By blocking this step, this compound leads to a profound and long-lasting depletion of serotonin in both the central nervous system and peripheral tissues.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. glpbio.com [glpbio.com]
- 3. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Behavioral Studies Using Fenclonine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting behavioral studies in rodents using Fenclonine (p-chlorophenylalanine or PCPA), a potent and irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis. By depleting central serotonin levels, this compound serves as a critical tool for investigating the role of the serotonergic system in various behaviors and for screening potential therapeutic agents.
Introduction
This compound, also known as para-chlorophenylalanine (PCPA), is a selective and irreversible inhibitor of tryptophan hydroxylase (TPH).[1][2][3] TPH is the initial and rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[1][2][4] There are two isoforms of this enzyme: TPH1, found predominantly in peripheral tissues, and TPH2, which is the primary isoform in the central nervous system (CNS) and responsible for neuronal serotonin production.[4][5] this compound's ability to cross the blood-brain barrier and inhibit TPH2 leads to a profound and sustained depletion of serotonin in the brain, making it an invaluable pharmacological tool for studying the functional roles of serotonin in health and disease.[6][7]
The depletion of central serotonin levels by this compound can induce behavioral changes in animal models that are relevant to psychiatric conditions such as anxiety and depression.[8] Consequently, it is widely used in preclinical research to investigate the neurobiology of these disorders and to evaluate the efficacy of novel therapeutic compounds.
Mechanism of Action
This compound acts as an irreversible inhibitor of tryptophan hydroxylase.[1][2][3] This covalent modification of the enzyme leads to a long-lasting reduction in serotonin synthesis. The recovery of serotonin levels is not due to the dissociation of the inhibitor but rather requires the synthesis of new TPH enzyme. Following a single effective dose of this compound, serotonin levels can be drastically reduced within the first day.[1] The restoration of serotonin levels is a gradual process, with studies showing that it can take up to two weeks for levels to return to baseline in certain brain regions.[1]
Signaling Pathway: Serotonin Synthesis and Inhibition by this compound
Caption: Serotonin synthesis pathway and the inhibitory action of this compound.
Data Presentation: Effects of this compound on Serotonin Levels and Behavior
The following tables summarize quantitative data from studies utilizing this compound to deplete serotonin and assess its behavioral consequences.
| Table 1: Effect of this compound on Serotonin (5-HT) and 5-HIAA Levels in Rodent Brain | |||
| Animal Model | This compound Dose & Regimen | Brain Region | % Decrease from Control |
| Mice (C57BL/6) | 500 mg/kg on days 1 & 2, then 250 mg/kg for 5 days (oral) | Hippocampus | 85% (5-HT) |
| Prefrontal Cortex | 65% (5-HT) | ||
| Rats | 1000 mg/kg (single dose) | Whole Brain | 90.6% (5-HT), 91.8% (5-HIAA) |
| Rats | Not Specified | Frontal Cortex | >99% (5-HT and 5-HIAA) |
Data compiled from multiple sources for illustrative purposes.[8][9][10]
| Table 2: Behavioral Effects of this compound-Induced Serotonin Depletion in Rodents | |||
| Behavioral Test | Animal Model | This compound Treatment | Observed Behavioral Change |
| Elevated Plus Maze | Rats (neonatal treatment) | 100 mg/kg/day for days 8-16 | Increased time spent in open arms (decreased anxiety) |
| Forced Swim Test | Mice | 7-day oral administration | Abolished the antidepressant-like effect of fluoxetine |
| Exploratory Locomotion | Rats | Dose-dependent (150-1000 mg/kg) | Decreased exploratory locomotor activity |
| 5-Choice Serial Reaction Time Task | Rats | Not Specified | Trend towards decreased discriminative accuracy |
Data compiled from multiple sources for illustrative purposes.[8][9][10][11]
Experimental Protocols
Detailed methodologies for key experiments involving this compound administration and subsequent behavioral testing are provided below.
Protocol 1: this compound Administration for Serotonin Depletion
Objective: To achieve significant depletion of central serotonin levels in rodents.
Materials:
-
This compound (p-chlorophenylalanine)
-
Vehicle (e.g., 0.9% saline, distilled water, or a suspension agent like carboxymethyl cellulose)
-
Animal scales
-
Gavage needles (for oral administration) or syringes and needles (for intraperitoneal injection)
-
Appropriate animal handling and restraint devices
Procedure:
-
Preparation of this compound Solution/Suspension:
-
Accurately weigh the required amount of this compound based on the desired dose and the body weight of the animals.
-
For intraperitoneal (i.p.) injection, this compound can be dissolved in saline. The pH may need to be adjusted to ensure dissolution and minimize irritation.
-
For oral administration, this compound can be suspended in a vehicle like 0.5% carboxymethyl cellulose. A study has also demonstrated successful oral administration by incorporating the drug into jelly cubes.[8]
-
-
Animal Dosing:
-
Weigh each animal immediately before dosing to ensure accurate dose calculation.
-
Intraperitoneal (i.p.) Injection: A common method for administering this compound. Doses can range from 100 mg/kg to 500 mg/kg, often given over consecutive days.
-
Oral Gavage: An alternative to injection. A study in mice used a loading dose of 500 mg/kg for the first two days, followed by 250 mg/kg for the subsequent five days to achieve profound serotonin depletion.[8]
-
-
Dosing Schedule:
-
The dosing regimen will depend on the desired level and duration of serotonin depletion. A common strategy involves daily injections for 3-5 consecutive days.
-
Behavioral testing is typically conducted 24-72 hours after the final dose to allow for the full effect of serotonin depletion to manifest.
-
Considerations:
-
This compound's effects are long-lasting. A washout period of at least two weeks is recommended if a crossover design is employed.
-
Monitor animals for any adverse effects, although this compound is generally well-tolerated at typical research doses.
-
The choice of administration route (i.p. vs. oral) may influence the stress level of the animals and the resulting serotonin depletion levels.[8]
Protocol 2: Elevated Plus Maze (EPM) Test for Anxiety-Like Behavior
Objective: To assess anxiety-like behavior in rodents following this compound treatment. The EPM is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[12][13][14]
Materials:
-
Elevated Plus Maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video camera and tracking software (recommended for accurate data collection)
-
Timer
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.
-
Test Initiation: Gently place the animal in the center of the maze, facing one of the open arms.
-
Data Collection: Allow the animal to explore the maze for a 5-minute period. Record the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (as a measure of general locomotor activity)
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms: (Time in open arms / Total time) x 100.
-
Calculate the percentage of entries into the open arms: (Entries into open arms / Total entries) x 100.
-
An increase in the percentage of time and entries into the open arms is indicative of an anxiolytic-like effect. Conversely, a decrease suggests anxiogenic-like behavior.
-
Protocol 3: Forced Swim Test (FST) for Depressive-Like Behavior
Objective: To evaluate depressive-like behavior in rodents. The FST is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture.[12][15] Antidepressant treatments typically reduce the duration of this immobility.
Materials:
-
Cylindrical container (e.g., a beaker) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or paws.
-
Video camera and scoring software (or a trained observer with a stopwatch).
-
Towels for drying the animals after the test.
Procedure:
-
Pre-swim Session (optional but recommended for rats): On the day before the test, place the animal in the water for a 15-minute session to habituate them to the procedure.
-
Test Session: On the test day, place the animal in the cylinder of water for a 6-minute session.
-
Scoring: Record the behavior during the last 4 minutes of the test. The primary measure is the duration of immobility, defined as the absence of active, escape-oriented behaviors (e.g., swimming, climbing). Floating with only minor movements to keep the head above water is considered immobility.
-
Data Analysis: A decrease in the duration of immobility is interpreted as an antidepressant-like effect. This compound treatment is expected to blunt the effects of serotonin-based antidepressants like fluoxetine.[8]
Protocol 4: Marble Burying Test for Anxiety and Repetitive Behavior
Objective: To assess anxiety-like and obsessive-compulsive-like behaviors. Rodents will naturally bury unfamiliar objects in their bedding.[12][13] Anxiolytic drugs typically reduce the number of marbles buried.
Materials:
-
Standard rodent cages
-
Clean bedding (approximately 5 cm deep)
-
20-25 glass marbles
-
Timer
Procedure:
-
Test Preparation: Prepare a clean cage with fresh bedding. Evenly space the marbles on the surface of the bedding.
-
Test Initiation: Place a single animal in the prepared cage.
-
Test Duration: Allow the animal to explore and interact with the marbles for 30 minutes.
-
Scoring: After the 30-minute period, carefully remove the animal from the cage. Count the number of marbles that are at least two-thirds buried in the bedding.
-
Data Analysis: A reduction in the number of buried marbles is indicative of an anxiolytic-like effect.
Experimental Workflow
The following diagram illustrates a typical workflow for a behavioral study using this compound.
Caption: A typical experimental workflow for this compound-based behavioral studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C9H10ClNO2 | CID 4652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioral effects in adulthood of serotonin depletion by P-chlorophenylalanine given neonatally to male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 14. Effect of Fenbendazole on Three Behavioral Tests in Male C57BL/6N Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Using Fenclonine to Investigate the Sleep-Wake Cycle
Audience: Researchers, scientists, and drug development professionals.
Introduction Fenclonine, also known as para-chlorophenylalanine (PCPA), is a potent pharmacological tool used extensively in neuroscience research to investigate the roles of serotonin (5-hydroxytryptamine, 5-HT) in various physiological processes, including the sleep-wake cycle. It acts as a selective and irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.[1] By depleting brain serotonin levels, researchers can study the behavioral and physiological consequences of a hyposerotonergic state. These notes provide an overview of this compound's mechanism, its effects on sleep, and detailed protocols for its use in a research setting.
Mechanism of Action this compound irreversibly binds to and inhibits tryptophan hydroxylase (TPH), which catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP). This action effectively blocks the primary pathway for serotonin synthesis in the brain. The depletion of serotonin is profound, with levels becoming undetectable within the first day after administration.[1] Recovery of serotonin levels is slow and depends on the synthesis of new TPH enzyme, with levels reaching about 10% of control values in the raphe nucleus after one week.[1] Importantly, this compound does not affect the activity of Aromatic L-amino acid decarboxylase (AADC), the subsequent enzyme in the pathway.[1]
Caption: Mechanism of this compound action on the serotonin synthesis pathway.
Application: Investigating the Role of Serotonin in Sleep-Wake Regulation
The primary application of this compound in sleep research is to create a transient state of serotonin deficiency, allowing for the study of its impact on sleep architecture. Early studies using this compound led to the hypothesis that serotonin is essential for sleep initiation and maintenance, as its depletion typically results in a state of insomnia.[2]
Key Effects of this compound on Sleep-Wake Behavior:
-
Insomnia: The most commonly reported effect is a significant reduction in total sleep time, affecting both slow-wave sleep (SWS) and REM sleep.[3][4]
-
Biphasic Response: Some studies in rats report an initial, transient increase in SWS within the first 24 hours, followed by a prolonged period of insomnia.[3]
-
Thermoregulation Confound: A critical consideration is that serotonin plays a role in thermoregulation. The insomnia induced by this compound may be, at least in part, a secondary effect of hypothermia, especially in mice.[2][5] Experiments conducted at a thermoneutral ambient temperature can help mitigate this confounding factor.
-
Behavioral Changes: Alongside sleep disturbances, this compound administration can lead to hyperactivity and altered motor activity.[3][6]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Effect of p-chlorophenylalanine and tryptophan on sleep, EEG and motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sleep regulation after reduction of brain serotonin: effect of p-chlorophenylalanine combined with sleep deprivation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insomnia Caused by Serotonin Depletion is Due to Hypothermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of p-chlorophenylalanine on cerebral serotonin binding, serotonin concentration and motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Achieving Long-Term Serotonin Depletion with Fenclonine
Introduction
Fenclonine, also known as para-chlorophenylalanine (PCPA), is a potent and irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[1] By blocking TPH, this compound effectively depletes serotonin levels in the central nervous system (CNS) and peripheral tissues. This characteristic makes it an invaluable pharmacological tool in preclinical research for investigating the functional roles of serotonin in various physiological and pathological processes.[1][2] Its use is confined to experimental settings due to significant side effects observed in clinical trials, including hypersensitivity and psychiatric disturbances.[1][2]
Administration of this compound leads to a drastic reduction in brain concentrations of both serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA).[3] The depletion is profound and can be sustained for a considerable duration, allowing for the study of long-term effects of reduced serotonergic neurotransmission. The recovery of serotonin levels is gradual, as it requires the synthesis of new TPH enzyme. Studies have shown that after a single administration, TPH activity can remain suppressed for an extended period, with levels in some brain regions only returning to 10% of control values after one week.[1]
These application notes provide a comprehensive overview of the protocols for inducing long-term serotonin depletion using this compound, including quantitative data on its efficacy, detailed experimental procedures, and diagrams illustrating the mechanism and workflow.
Mechanism of Action: Inhibition of Serotonin Synthesis
This compound exerts its effect by irreversibly inhibiting Tryptophan Hydroxylase (TPH), the enzyme that catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP). This is the initial and rate-limiting step in the serotonin synthesis pathway. The subsequent step, the conversion of 5-HTP to serotonin (5-HT) by aromatic L-amino acid decarboxylase (AADC), is not affected by this compound.[1]
Quantitative Data on this compound Efficacy
The efficacy of this compound in depleting brain serotonin is dose-dependent. The following tables summarize quantitative data from various studies.
Table 1: Efficacy of this compound on Serotonin (5-HT) and 5-HIAA Levels in Rodent Brain
| Dose (mg/kg) | Administration | Time Point | Brain Region | % 5-HT Depletion | % 5-HIAA Depletion | Reference |
|---|---|---|---|---|---|---|
| 1000 | Single i.p. injection | 72 hours | Whole Brain | 90.6% | 91.8% | [3] |
| 300 | Single i.p. injection | 24 hours | Forebrain | >80% | >80% | [4] |
| Not Specified | Not Specified | Not Specified | Frontal Cortex | >99% | >99% | [5] |
| 300 | 3 injections (6-8 day intervals) | Prolonged | Forebrain | Sustained | Sustained |[4] |
Table 2: Example Dosing Regimens for Long-Term Serotonin Depletion in Rats
| Regimen Type | Dose (mg/kg) | Frequency & Duration | Route | Notes | Reference |
|---|---|---|---|---|---|
| Acute / Sub-chronic | 100 | Daily for 3 days | i.p. | Effective for behavioral studies requiring depletion over several days. | [6] |
| Chronic | 100 | Daily for 12 days | i.p. | Leads to prolonged depletion and may induce receptor supersensitivity. | [4] |
| Neonatal | 100 | Daily, postnatal days 8-16 | s.c. | For studying the developmental role of serotonin. | [7] |
| Single High Dose | 300 | Single injection | i.p. | Produces rapid and profound depletion lasting several days. |[4] |
Experimental Protocols
General Experimental Workflow
The typical workflow for a study involving this compound-induced serotonin depletion involves acclimatizing the animals, administering the compound, monitoring for behavioral or physiological changes, and finally, collecting tissue for neurochemical analysis to confirm the extent of depletion.
Protocol 1: Preparation and Administration of this compound
Materials:
-
This compound (p-chlorophenylalanine) powder
-
Vehicle: 0.9% sterile saline
-
Suspending agent (optional but recommended): 0.5% carboxymethyl cellulose (CMC) or Tween 80
-
Glass homogenizer or sonicator
-
Sterile syringes and needles (appropriate for the route of administration)
Procedure:
-
Calculate the required amount: Determine the total amount of this compound needed based on the number of animals, their average weight, and the target dose (e.g., 300 mg/kg).
-
Prepare the vehicle: If using a suspending agent, dissolve it in 0.9% saline.
-
Create the suspension: Weigh the this compound powder and gradually add it to the vehicle while continuously mixing. This compound is poorly soluble in saline, so creating a fine, homogenous suspension is critical for accurate dosing.
-
Homogenize: Use a glass homogenizer or sonicator to ensure the this compound is evenly suspended. The final mixture should have a milky appearance. Prepare the suspension fresh daily before administration.
-
Administration:
-
Mix the suspension thoroughly by vortexing immediately before drawing each dose to prevent settling.
-
Administer to the animal via the chosen route, most commonly intraperitoneal (i.p.) injection.
-
The injection volume should typically be between 1-5 mL/kg, depending on the animal species and institutional guidelines.
-
Protocol 2: Induction of Long-Term Serotonin Depletion in Rodents
Animals:
-
Male rats (e.g., Wistar or Sprague-Dawley), 250-300g. House animals under standard laboratory conditions with a 12:12 light/dark cycle and ad libitum access to food and water. Allow for at least one week of acclimatization before starting the experiment.
Dosing Regimen (Example):
-
Control Group: Administer the vehicle (e.g., 0.9% saline with 0.5% CMC) i.p. once daily for three consecutive days.
-
This compound Group: Administer this compound suspension i.p. at a dose of 150-300 mg/kg once daily for three consecutive days. This regimen reliably produces profound and lasting serotonin depletion.
Post-Administration Monitoring:
-
Observe animals daily for any adverse effects. This compound-treated animals may exhibit signs of irritability or hyper-reactivity to cutaneous stimulation.[3]
-
Monitor body weight and general health status throughout the experimental period.
-
Behavioral or physiological testing can typically commence 24-72 hours after the final injection, once peak depletion is achieved.
Protocol 3: Measurement of Serotonin and 5-HIAA Levels in Brain Tissue
Objective:
-
To verify the extent of serotonin depletion in specific brain regions of interest (e.g., hippocampus, frontal cortex, striatum).
Procedure:
-
Tissue Collection:
-
At the designated experimental endpoint, euthanize animals using an approved method (e.g., CO2 asphyxiation followed by decapitation).
-
Rapidly dissect the brain on an ice-cold surface.
-
Isolate the brain regions of interest, weigh them, and immediately freeze them on dry ice or in liquid nitrogen. Store samples at -80°C until analysis.
-
-
Sample Preparation:
-
Homogenize the frozen tissue samples in a suitable acidic solution (e.g., 0.1 M perchloric acid) to precipitate proteins and preserve the monoamines.
-
Centrifuge the homogenates at high speed (e.g., 10,000 x g for 10 minutes at 4°C).
-
Collect the supernatant, which contains the monoamines, for analysis.
-
-
Analytical Method:
-
The most common and reliable method for quantifying serotonin and 5-HIAA is High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[8] This technique offers high sensitivity and specificity for monoamines and their metabolites.
-
Inject the supernatant into the HPLC system. The compounds will be separated on a reverse-phase column and detected by an electrochemical detector.
-
-
Data Analysis:
-
Calculate the concentrations of 5-HT and 5-HIAA based on standard curves generated from known concentrations of the analytes.
-
Express the results as ng/mg of wet tissue weight.
-
Compare the levels between the this compound-treated group and the vehicle-control group to determine the percentage of depletion. Statistical analysis (e.g., t-test or ANOVA) should be used to confirm significant differences.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of p-chlorophenylalanine on cerebral serotonin binding, serotonin concentration and motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of serotonin depletion by p-chlorophenylalanine upon discriminative behaviours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioral effects in adulthood of serotonin depletion by P-chlorophenylalanine given neonatally to male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: HPLC Analysis of Brain Serotonin Depletion by Fenclonine
Audience: Researchers, scientists, and drug development professionals.
Principle and Application
Serotonin (5-hydroxytryptamine, 5-HT) is a critical monoamine neurotransmitter involved in regulating mood, cognition, sleep, and various physiological processes. The synthesis of serotonin from its precursor, L-tryptophan, is rate-limited by the enzyme Tryptophan Hydroxylase (TPH).[1] Fenclonine, also known as para-chlorophenylalanine (PCPA), is a potent and irreversible inhibitor of TPH.[1][2] Administration of this compound leads to a profound and sustained depletion of 5-HT levels in the central nervous system.[2][3] This makes it an invaluable pharmacological tool in neuroscience research to investigate the functional roles of serotonergic systems.[2]
This application note provides a detailed protocol for treating laboratory animals with this compound to induce serotonin depletion and for subsequently quantifying the levels of 5-HT and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in brain tissue using High-Performance Liquid Chromatography (HPLC) with electrochemical or UV detection.
Mechanism of Action: this compound Inhibition of Serotonin Synthesis
The biochemical pathway for serotonin synthesis begins with the conversion of L-tryptophan to 5-hydroxytryptophan by TPH. This is the rate-limiting step. Subsequently, L-aromatic amino acid decarboxylase (AADC) converts 5-hydroxytryptophan into serotonin. This compound specifically and irreversibly inhibits TPH, thereby blocking the entire downstream synthesis of serotonin.[2][3]
References
Troubleshooting & Optimization
Technical Support Center: Fenclonine-Induced Hypersensitivity Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help minimize and manage hypersensitivity reactions that may be induced by Fenclonine (para-chlorophenylalanine, PCPA). This compound is an irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis. While a valuable tool in research, its use has been associated with hypersensitivity reactions.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it associated with hypersensitivity reactions?
A1: this compound, also known as para-chlorophenylalanine (PCPA), is a selective and irreversible inhibitor of tryptophan hydroxylase, which is crucial for serotonin synthesis.[1] This potent action makes it a valuable tool for studying the roles of serotonin in various physiological processes. However, like many drugs, this compound can be recognized by the immune system as a foreign substance, leading to hypersensitivity reactions in susceptible individuals. While the precise mechanisms of this compound-induced hypersensitivity are not well-documented, they are a noted side effect that has limited its clinical development.[1]
Q2: What are the potential signs of a hypersensitivity reaction to this compound in an experimental setting?
A2: In preclinical research, signs of hypersensitivity can vary and may include:
-
Cutaneous reactions: Rashes, urticaria (hives), and angioedema at the injection site or systemically.
-
Systemic inflammatory responses: Fever, lethargy, or other signs of systemic inflammation.
-
Anaphylactic-type reactions (rare in animal models without prior sensitization): Respiratory distress, cardiovascular changes (e.g., drop in blood pressure).
-
Immunological markers: Increased levels of inflammatory cytokines, eosinophilia, or specific antibodies in blood samples.
Q3: Are there any known risk factors for developing hypersensitivity to this compound?
A3: Specific risk factors for this compound hypersensitivity have not been extensively studied. However, general risk factors for drug hypersensitivity may apply, including:
-
Genetic predisposition: Certain genetic backgrounds, such as specific human leukocyte antigen (HLA) alleles, can predispose individuals to drug hypersensitivities.
-
Concurrent inflammation or infection: An underlying inflammatory state can sometimes lower the threshold for an immune response to a drug.[2]
-
Route and duration of administration: The method and length of this compound administration could influence the likelihood and type of immune response.
Q4: How can I distinguish between a hypersensitivity reaction and other adverse effects of this compound?
A4: Distinguishing between hypersensitivity and other adverse effects, such as those related to serotonin depletion (e.g., behavioral changes), can be challenging.[3] Key indicators of a hypersensitivity reaction are the involvement of the immune system and the clinical presentation. The timing of the reaction (e.g., rapid onset after administration for immediate-type reactions, or delayed onset for T-cell mediated reactions) and the presence of classic allergic symptoms (e.g., rash, urticaria) are suggestive of hypersensitivity.[4][5] In vitro diagnostic tests can help confirm an immunological basis for the reaction.
Troubleshooting Guides
Issue 1: Unexpected Inflammatory Response Observed in Animal Models Following this compound Administration
Possible Cause: This could be an indication of a delayed-type (Type IV) hypersensitivity reaction, which is mediated by T-cells.
Troubleshooting Steps:
-
Clinical Observation: Carefully document the onset and characteristics of the inflammatory response. Note any skin reactions, changes in behavior, or other systemic signs.
-
Histopathological Analysis: Collect tissue samples from the affected sites for histopathological examination to look for immune cell infiltrates, particularly lymphocytes and macrophages.
-
In Vitro Testing: Perform a Lymphocyte Transformation Test (LTT) using peripheral blood mononuclear cells (PBMCs) from the affected animals to assess for this compound-specific T-cell proliferation.[6][7]
-
Cytokine Profiling: Analyze serum or plasma for elevated levels of pro-inflammatory cytokines associated with T-cell activation, such as IFN-γ and TNF-α.
Issue 2: Acute, Rapid-Onset Reaction (e.g., Urticaria, Angioedema) Observed After this compound Administration
Possible Cause: This may be an immediate-type (Type I) hypersensitivity reaction, which is typically IgE-mediated and involves mast cell and basophil degranulation.
Troubleshooting Steps:
-
Immediate Action: If signs of a severe reaction are observed, discontinue this compound administration immediately and provide appropriate supportive care as per your institution's animal care guidelines.
-
In Vitro Confirmation: Conduct a Basophil Activation Test (BAT) on whole blood samples to determine if this compound directly activates basophils, a key feature of IgE-mediated reactions.[8][9][10]
-
Antibody Detection: While technically challenging for a small molecule like this compound, you can attempt to develop an ELISA-based assay to detect this compound-specific IgE antibodies in the serum.
Experimental Protocols
Lymphocyte Transformation Test (LTT) for Detecting T-Cell Mediated Hypersensitivity
This protocol is a generalized procedure and should be optimized for your specific experimental conditions.
Principle: The LTT measures the proliferation of T-lymphocytes from a sensitized individual in response to in vitro re-exposure to the specific antigen (in this case, this compound).[6][11]
Methodology:
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from the blood of control and this compound-treated animals using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture: Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in a complete cell culture medium.
-
Stimulation: Add this compound at various non-cytotoxic concentrations to the wells. Include a positive control (e.g., Phytohemagglutinin) and a negative control (culture medium alone).
-
Incubation: Incubate the plate for 5-6 days at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Assay: Measure lymphocyte proliferation using a standard method, such as:
-
[3H]-Thymidine incorporation: Add [3H]-Thymidine to the wells for the final 18 hours of incubation and measure its incorporation into the DNA of proliferating cells.
-
BrdU incorporation: Use a colorimetric or fluorescent BrdU incorporation assay kit.
-
CFSE staining: Stain the cells with CFSE before stimulation and measure the dilution of the dye in proliferating cells by flow cytometry.
-
-
Data Analysis: Calculate the Stimulation Index (SI) as the ratio of the mean counts per minute (CPM) or optical density (OD) of the this compound-stimulated cultures to the mean CPM or OD of the unstimulated control cultures. An SI ≥ 2 is often considered a positive result.[11]
Table 1: LTT Stimulation Index Interpretation
| Stimulation Index (SI) | Interpretation |
| < 2 | Negative |
| ≥ 2 | Positive |
Basophil Activation Test (BAT) for Detecting IgE-Mediated Hypersensitivity
This protocol is a generalized procedure and should be optimized for your specific experimental conditions.
Principle: The BAT is a flow cytometry-based assay that measures the expression of activation markers (e.g., CD63, CD203c) on the surface of basophils after stimulation with an allergen.[8][10][12]
Methodology:
-
Blood Collection: Collect whole blood from control and this compound-treated animals into heparinized tubes.
-
Stimulation: In a 96-well plate, mix 50 µL of whole blood with 50 µL of stimulation buffer containing this compound at various concentrations. Include a positive control (e.g., anti-FcεRI antibody) and a negative control (stimulation buffer alone).
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Staining: Add a cocktail of fluorescently labeled antibodies to identify and assess the activation status of basophils. A common combination is anti-CCR3 (to identify basophils) and anti-CD63 (as an activation marker).[8]
-
Lysis and Fixation: Lyse the red blood cells using a lysis buffer and then fix the cells.
-
Flow Cytometry: Acquire the samples on a flow cytometer and analyze the percentage of CD63-positive basophils.
-
Data Analysis: A positive result is typically defined by a certain percentage of activated basophils (e.g., >5%) and a stimulation index (ratio of the percentage of activated basophils in the stimulated sample to the unstimulated sample) greater than 2.[8]
Table 2: BAT Result Interpretation
| Parameter | Threshold for Positive Result |
| % CD63+ Basophils | > 5% |
| Stimulation Index (SI) | > 2 |
Management Strategy: Desensitization Protocol
In situations where continued administration of this compound is necessary despite evidence of a mild to moderate hypersensitivity reaction, a desensitization protocol may be considered. This procedure aims to induce temporary tolerance to the drug.[13][14] This should only be attempted with appropriate veterinary oversight and in a setting equipped to manage a potential severe allergic reaction.
The following is a generic rapid intravenous desensitization protocol that can be adapted. It is crucial to start with a very low dose and gradually increase it.
Table 3: Example of a 12-Step Rapid Desensitization Protocol
| Step | Concentration | Rate (mL/hr) | Duration (min) | Cumulative Dose (%) |
| 1 | 1:1000 of target dose | 1 | 15 | 0.0025 |
| 2 | 1:1000 of target dose | 2 | 15 | 0.0075 |
| 3 | 1:100 of target dose | 2 | 15 | 0.0575 |
| 4 | 1:100 of target dose | 4 | 15 | 0.1575 |
| 5 | 1:10 of target dose | 4 | 15 | 0.6575 |
| 6 | 1:10 of target dose | 8 | 15 | 1.6575 |
| 7 | Full concentration | 8 | 15 | 6.6575 |
| 8 | Full concentration | 16 | 15 | 16.6575 |
| 9 | Full concentration | 32 | 15 | 36.6575 |
| 10 | Full concentration | 64 | 15 | 76.6575 |
| 11 | Full concentration | Remainder | As needed | 100 |
| 12 | Observation | - | 60 | 100 |
Premedication: Consider premedication with antihistamines (H1 and H2 blockers) and corticosteroids 30-60 minutes before initiating the desensitization protocol to reduce the severity of potential breakthrough reactions.[15]
Visualizations
Caption: Type I (IgE-Mediated) Hypersensitivity Signaling Pathway.
Caption: Type IV (T-Cell Mediated) Hypersensitivity Signaling Pathway.
Caption: Experimental Workflow for Investigating Suspected this compound Hypersensitivity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. hub.hku.hk [hub.hku.hk]
- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. Mechanisms of hypersensitivity reactions induced by drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lymphocyte Transformation Test (LTT) | Mixed Lymphocyte Reaction | Xeno Diagnostics [xenodiagnostics.com]
- 7. The lymphocyte transformation test for the diagnosis of drug allergy: sensitivity and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scientificarchives.com [scientificarchives.com]
- 10. The Basophil Activation Test Is Safe and Useful for Confirming Drug-Induced Anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Lymphocyte Transformation Test (LTT) in Allergy to Benznidazole: A Promising Approach [frontiersin.org]
- 12. The basophil activation test in immediate-type drug allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Desensitization for the prevention of drug hypersensitivity reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kjim.org [kjim.org]
- 15. A SAFE PROTOCOL FOR RAPID DESENSITIZATION IN PATIENTS WITH CYSTIC FIBROSIS AND ANTIBIOTIC HYPERSENSITIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the potential toxicity and psychiatric adverse effects of Fenclonine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the potential toxicity and psychiatric adverse effects of Fenclonine (p-chlorophenylalanine, PCPA). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental use.
Quantitative Toxicity Data
The following table summarizes the available quantitative data on the toxicity of this compound.
| Parameter | Species | Route of Administration | Value | Classification | Reference |
| LD50 | Not specified in available literature; however, GHS classification indicates a specific range. | Oral | Toxic if swallowed | Acute toxicity - oral 3 (H301) | [1][2] |
Serotonin Depletion Data in Animal Models
| Species | Dosage Regimen | Brain Region | Serotonin (5-HT) Depletion | Reference |
| Rat | 300 mg/kg (three successive daily injections) | Whole Brain | ~90% | [3] |
| Rat | 100 mg/kg (three successive daily injections) | Whole Brain | 85% | [3] |
| Mouse | 500 mg/kg (oral, days 1-2) then 250 mg/kg (oral, days 3-7) | Hippocampus | 85% | [4] |
| Mouse | 500 mg/kg (oral, days 1-2) then 250 mg/kg (oral, days 3-7) | Prefrontal Cortex | 65% | [4] |
| Mouse | Intraperitoneal injection (unspecified dose) | Hippocampus | 55% | [4] |
| Mouse | Intraperitoneal injection (unspecified dose) | Prefrontal Cortex | 50% | [4] |
Experimental Protocols
Protocol 1: Induction of Serotonin Depletion in Rats (Intraperitoneal)
Objective: To achieve significant depletion of brain serotonin for behavioral or neurochemical studies.
Materials:
-
This compound (p-chlorophenylalanine)
-
Sterile saline solution (0.9% NaCl) or other appropriate vehicle
-
Syringes and needles for intraperitoneal injection
-
Animal balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of this compound Solution: Prepare a suspension of this compound in sterile saline. The concentration should be calculated based on the desired dosage and the volume to be injected. For example, to administer 300 mg/kg to a 300g rat in a 1 mL injection volume, the concentration would be 90 mg/mL. Ensure the solution is well-mixed before each injection.
-
Animal Handling and Dosing:
-
Weigh each rat accurately to determine the precise dose.
-
Administer this compound via intraperitoneal (IP) injection. A common dosage regimen is three successive daily injections of 300 mg/kg to achieve approximately 90% serotonin depletion[3].
-
-
Post-Injection Monitoring:
-
Monitor animals for any immediate adverse reactions.
-
House animals in a controlled environment with free access to food and water.
-
Behavioral testing or tissue collection can typically commence 24-48 hours after the final injection, allowing for maximal serotonin depletion.
-
Protocol 2: Assessment of Anxiety-Like Behavior in Rodents (Elevated Plus Maze)
Objective: To evaluate the anxiolytic or anxiogenic effects of this compound-induced serotonin depletion.
Apparatus:
-
Elevated Plus Maze (EPM): A plus-shaped apparatus with two open arms and two closed arms, elevated from the floor.
Procedure:
-
Acclimatization: Allow the animals to acclimate to the testing room for at least one hour before the experiment.
-
Test Initiation: Place the animal in the center of the maze, facing one of the open arms.
-
Data Collection: Record the following parameters over a 5-minute session:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of reduced anxiety-like behavior.
Troubleshooting Guides and FAQs
Q1: My animals are exhibiting unexpected aggression after this compound administration. Is this a known side effect?
A1: Yes, increased aggression is a documented behavioral effect of this compound in animal models. Studies in rats have shown that significant serotonin depletion, particularly with high doses (e.g., three successive daily injections of 300 mg/kg), can induce mouse-killing behavior in non-killer rats[3]. This aggressive behavior may not resemble typical interspecies aggression and can be directed towards various targets[3].
Troubleshooting:
-
Dose Reduction: Consider reducing the dose of this compound. A lower dose may still achieve significant serotonin depletion with a less pronounced effect on aggression.
-
Behavioral Phenotyping: Carefully characterize the aggressive behavior. Is it defensive or offensive? This can provide insights into the underlying neural mechanisms.
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Control Groups: Ensure you have appropriate vehicle-treated control groups to confirm that the observed aggression is a direct result of this compound administration.
Q2: I am not observing the expected level of serotonin depletion after this compound treatment. What could be the issue?
A2: Incomplete serotonin depletion can be due to several factors related to the compound, administration, or the animal model.
Troubleshooting:
-
This compound Stability and Solubility: this compound can be difficult to dissolve. Ensure your preparation method results in a uniform suspension. Sonication may be helpful. Always mix the solution thoroughly before each injection.
-
Route of Administration: The route of administration can impact bioavailability. Intraperitoneal injections are common, but oral administration has also been validated, though it may lead to different depletion kinetics and percentages[4].
-
Dosage and Timing: Verify your dosage calculations and the timing of your injections. This compound acts as an irreversible inhibitor of tryptophan hydroxylase, and its effects are time-dependent. It can take 24-48 hours after the last dose to observe maximal depletion[3].
-
Biochemical Verification: Always confirm the extent of serotonin depletion in a subset of your animals using methods like high-performance liquid chromatography (HPLC) or immunohistochemistry.
Q3: Are there any known psychiatric adverse effects of this compound in humans?
A3: Yes, while this compound has been used experimentally to treat conditions like carcinoid syndrome, its development has been hindered by significant side effects, including psychiatric disturbances[1]. Case reports have documented instances of exogenous psychosis in patients treated with this compound, with symptoms resembling delirium and schizophrenia.
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective and irreversible inhibitor of tryptophan hydroxylase, which is the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT)[1]. By inhibiting this enzyme, this compound effectively blocks the production of serotonin from its precursor, tryptophan.
Visualizations
Caption: Mechanism of this compound action.
References
Troubleshooting Inconsistent Experimental Outcomes with Fenclonine: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and navigate the complexities of working with Fenclonine (para-chlorophenylalanine, PCPA). Inconsistent experimental outcomes can arise from a multitude of factors, and this guide offers a structured approach to identifying and resolving these issues through detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Here are some of the most common questions encountered when using this compound in experimental settings:
Q1: What is the primary mechanism of action for this compound?
This compound is a selective and irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (5-hydroxytryptamine, 5-HT) biosynthesis.[1] By irreversibly binding to TPH, this compound leads to a profound and long-lasting depletion of serotonin in both the central nervous system and peripheral tissues.
Q2: How long does it take for this compound to deplete serotonin levels, and how long do the effects last?
Significant depletion of serotonin can be observed within the first day of administration.[1] Due to the irreversible nature of TPH inhibition, the recovery of serotonin levels is dependent on the synthesis of new enzyme. In rats, serotonin levels can remain significantly reduced for several days, with a gradual return towards baseline over one to two weeks.[1]
Q3: What are the common side effects or adverse events observed with this compound administration in animal models?
Reported side effects in animal studies include hypersensitivity reactions, psychiatric disturbances, and behavioral changes not directly related to serotonin depletion.[1] Researchers should be vigilant for signs of distress in animals, such as skin lesions, changes in grooming, or abnormal social interaction. In some cases, hyper-reactivity to cutaneous stimulation has been observed in rats.[2]
Q4: What is the best way to prepare and administer this compound?
This compound is typically prepared as a suspension for intraperitoneal (i.p.) injection or can be administered orally. The choice of vehicle and preparation method is critical for consistent results. For i.p. injections, a common vehicle is saline with a suspending agent. Oral administration can be achieved by incorporating the compound into palatable jellies or food.[3] It is crucial to ensure a uniform suspension to deliver a consistent dose.
Q5: Are there any known off-target effects of this compound?
Yes, while this compound is selective for tryptophan hydroxylase, some studies have reported effects on other neurotransmitter systems, particularly catecholamines like dopamine and norepinephrine. These effects can contribute to the observed behavioral outcomes and should be considered when interpreting results.
Troubleshooting Guide
Inconsistent experimental outcomes with this compound can be frustrating. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: High Variability in Serotonin Depletion
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Inconsistent Drug Preparation | Ensure this compound is fully and uniformly suspended in the vehicle before each injection. Use a vortex mixer immediately prior to drawing each dose. Consider preparing fresh solutions for each experiment. |
| Incorrect Dosing | Verify dose calculations based on the animal's most recent body weight. For oral administration in food, monitor food intake to ensure the full dose is consumed. |
| Animal Strain and Sex Differences | Be aware that different rodent strains and sexes can exhibit varied responses to this compound. Maintain consistency in the strain and sex of animals used within a single study. |
| Route of Administration | Intraperitoneal injections generally provide more consistent absorption than oral administration. If using oral delivery, ensure the method is validated for consistent intake.[3] |
Quantitative Data on this compound Administration and Serotonin Depletion
| Animal Model | Dose | Route | Time Point | Brain Region | Serotonin Depletion (%) | Reference |
| Rat | 300 mg/kg i.p. | Single dose | 24 hours | Forebrain | >90% | [4] |
| Rat | 100 mg/kg/day i.p. | 12 days | Day 12 | - | Prolonged depletion | [4] |
| Mouse | 500 mg/kg (days 1-2), 250 mg/kg (days 3-7) | Oral (in jelly) | 7 days | Hippocampus | 85% | [3] |
| Mouse | 500 mg/kg (days 1-2), 250 mg/kg (days 3-7) | i.p. | 7 days | Hippocampus | 55% | [3] |
Issue 2: Unexpected Behavioral Outcomes
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Off-Target Effects | Consider the potential influence of this compound on dopamine and norepinephrine systems. Measure levels of these neurotransmitters or use pharmacological tools to block their receptors to dissect the specific contribution of serotonin depletion. |
| Hypersensitivity/Adverse Reactions | Closely monitor animals for signs of adverse reactions (e.g., skin irritation, lethargy, abnormal posture). If observed, consult with a veterinarian and consider adjusting the dose or administration protocol. The literature mentions hypersensitivity as a side effect.[1] |
| Behavioral Test Parameters | Ensure that the parameters of your behavioral test (e.g., lighting, time of day, habituation period) are standardized and consistent across all animals and experimental groups. |
| Environmental Stressors | Minimize environmental stressors in the animal facility, as stress can independently affect behavior and interact with the effects of serotonin depletion. |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Intraperitoneal Injection
Materials:
-
This compound (p-chlorophenylalanine) powder
-
Sterile 0.9% saline
-
Tween 80 (or other suitable surfactant)
-
Sterile conical tubes
-
Vortex mixer
-
Sterile syringes and needles
Methodology:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Weigh the this compound powder accurately and place it in a sterile conical tube.
-
Add a small amount of Tween 80 (e.g., 1-2 drops per 10 ml of final solution) to the powder to aid in suspension.
-
Gradually add the sterile saline to the tube while continuously vortexing to ensure a uniform suspension.
-
Continue to vortex the suspension for at least 5-10 minutes to minimize particle aggregation.
-
Visually inspect the suspension for uniformity before each injection. Vortex immediately before drawing each dose into the syringe.
-
Administer the suspension via intraperitoneal injection at the calculated volume.
Protocol 2: Open Field Test for Locomotor Activity
Objective: To assess general locomotor activity and anxiety-like behavior in rodents treated with this compound.
Apparatus:
-
Open field arena (e.g., 40 x 40 x 30 cm for mice, 100 x 100 x 40 cm for rats), made of a non-porous material that is easy to clean.[5][6]
-
Video tracking software to record and analyze animal movement.
Methodology:
-
Habituate the animals to the testing room for at least 30-60 minutes before the test.[5]
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena freely for a predetermined period (e.g., 5-10 minutes).[5]
-
Record the session using the video tracking software.
-
After the session, carefully remove the animal and return it to its home cage.
-
Thoroughly clean the arena with a 70% ethanol solution or a suitable disinfectant between each animal to eliminate olfactory cues.[6]
-
Analyze the recorded video for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
Protocol 3: Elevated Plus Maze for Anxiety-Like Behavior
Objective: To assess anxiety-like behavior in rodents following this compound treatment.
Apparatus:
-
Elevated plus maze consisting of two open arms and two closed arms, elevated from the floor.[7][8][9]
-
Video camera and tracking software.
Methodology:
-
Acclimate the animals to the testing room for at least 30 minutes prior to testing.
-
Place the animal in the center of the maze, facing one of the closed arms.[9]
-
Allow the animal to explore the maze for a set duration, typically 5 minutes.[7][9]
-
Record the animal's behavior using a video camera positioned above the maze.
-
After the test, return the animal to its home cage.
-
Clean the maze thoroughly between animals.
-
Analyze the recordings for the number of entries into and the time spent in the open and closed arms. An increase in open arm exploration is indicative of reduced anxiety-like behavior.
Visualizations
Signaling Pathway of Serotonin Synthesis and Inhibition by this compound
Caption: Mechanism of this compound action on the serotonin synthesis pathway.
Experimental Workflow for a this compound Behavioral Study
Caption: A typical experimental workflow for behavioral studies using this compound.
Troubleshooting Logic for Inconsistent Results
Caption: A decision-making diagram for troubleshooting inconsistent this compound results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of p-chlorophenylalanine on cerebral serotonin binding, serotonin concentration and motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Open field test in rats [protocols.io]
- 6. amuzainc.com [amuzainc.com]
- 7. protocols.io [protocols.io]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Use of Fenclonine (PCPA) in Animal Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Fenclonine (para-chlorophenylalanine, PCPA) in animal experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the welfare of animal subjects and the integrity of research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also known as para-chlorophenylalanine (PCPA), is a selective and irreversible inhibitor of tryptophan hydroxylase.[1] Tryptophan hydroxylase is the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine or 5-HT).[1] By inhibiting this enzyme, this compound leads to a significant and long-lasting depletion of serotonin in the central nervous system and peripheral tissues.[1][2]
Q2: What are the common administration routes and solvents for this compound?
A2: The most common administration route is intraperitoneal (i.p.) injection. This compound can be dissolved in phosphate-buffered saline (PBS).[3] To improve animal welfare by avoiding stressful injections, oral administration by incorporating this compound into jelly cubes has also been successfully validated in mice.[4]
Q3: How quickly does this compound deplete serotonin and how long do the effects last?
A3: The effects of this compound on serotonin levels are drastic, with depletion detectable within the first day of administration.[1] Serotonin levels can be reduced by over 90%.[5] The effects are long-lasting due to the irreversible inhibition of tryptophan hydroxylase. Recovery of serotonin levels is slow, with about 10% of control values returning in the raphe nucleus after one week and further recovery in the hypothalamus after two weeks.[1]
Q4: What are the expected behavioral changes in animals treated with this compound?
A4: A wide range of behavioral changes has been documented, including:
-
Anxiety and Depression-like behaviors: Some studies report the induction of anxiety and depression-like behaviors.[3]
-
Aggression: this compound can induce aggressive behavior, such as mouse-killing (muricide) in rats that do not typically exhibit this behavior.[5][6]
-
Locomotor Activity: Effects on locomotor activity can be complex. Some studies report a dose-dependent decrease in exploratory locomotion,[7] while others have observed a transitory increase in daytime motor activity.[8]
-
Cognitive Function: this compound has been shown to have a negative impact on cognitive function in mice.[3]
Q5: Are there any notable side effects or animal welfare concerns?
A5: Yes. Researchers should be aware of the following:
-
Hypersensitivity and Psychiatric Disturbances: While primarily documented in human use, the potential for hypersensitivity reactions and psychiatric-like disturbances should be considered.[1]
-
Hyper-reactivity: Some this compound-treated rats exhibit hyper-reactivity to cutaneous stimulation.[7]
-
Weight Loss and Hyperdipsia: Weight loss and increased water intake (hyperdipsia) have been observed in rats.[6]
-
General Health: Due to the profound physiological changes, close monitoring of the animals' overall health and well-being is crucial.
Troubleshooting Guides
Issue 1: Inconsistent or Insufficient Serotonin Depletion
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage | Ensure the correct dose is being administered for the species and research question. Higher doses generally lead to greater depletion.[5] |
| Improper Drug Preparation | Verify that the this compound is fully dissolved in the vehicle. Use of the methyl ester form can also be considered.[3] |
| Administration Route | Intraperitoneal injection is a common and effective route. If using oral administration, ensure complete consumption of the medicated food/jelly.[4] |
| Timing of Measurement | Maximum serotonin depletion may take a few days to manifest. Ensure that tissue is collected at the appropriate time point post-administration.[9] |
| Analytical Method | Validate the method used for quantifying serotonin levels (e.g., HPLC, ELISA) to ensure accuracy and sensitivity. |
Issue 2: Unexpected Behavioral Outcomes
| Possible Cause | Troubleshooting Step |
| Dose-Dependent Effects | The behavioral effects of this compound can be dose-dependent. A high dose might induce non-specific effects on motor activity or general health that could confound behavioral tests.[7] Consider a dose-response study. |
| Off-Target Effects | While selective for tryptophan hydroxylase, very high doses of this compound can also affect catecholamine levels (noradrenaline and dopamine).[2] Measure these neurotransmitters to rule out confounding effects. |
| Environmental Factors | The environment in which behavioral testing is conducted can influence the outcomes. Ensure consistent and appropriate testing conditions. |
| Animal Strain and Species | Different strains and species of animals may respond differently to this compound. Consult literature for data on the specific strain and species being used. |
Issue 3: Animal Welfare Concerns
| Possible Cause | Troubleshooting Step |
| Stress from Injections | Repeated intraperitoneal injections can be stressful. Consider using the validated oral administration protocol, especially for long-term studies.[4] |
| Irritability and Aggression | House animals individually if increased aggression is observed to prevent injury. Handle animals with extra care, anticipating potential hyper-reactivity.[6][7] |
| Dehydration and Malnutrition | Monitor body weight and food/water intake daily. Provide supplemental hydration or palatable food if necessary.[6] |
| General Health Deterioration | Establish clear humane endpoints in your protocol. If an animal shows signs of severe distress or illness, it should be euthanized according to approved institutional guidelines. |
Data Presentation
Table 1: Effects of this compound on Serotonin and Other Neurotransmitters
| Species | Dose and Administration | Brain Region | Serotonin (5-HT) Depletion | Other Neurotransmitter Changes | Reference |
| Rat | 1000 mg/kg | Whole Brain | 90.6% | 5-HIAA reduced to 8.2% of control | [7] |
| Rat | 3 x 300 mg/kg (daily) | Brain | ~90% | - | [5] |
| Rat | 3 x 100 mg/kg (daily) | Brain | 85% | - | [5] |
| Rat | Not specified | Frontal Cortex | >99% | Noradrenaline: -30%, Dopamine: -42% | [2] |
| Mouse | 300 mg/kg i.p. (5 days) | Serum | Significant depletion | - | [3] |
| Mouse | 500 mg/kg oral (2 days) then 250 mg/kg (5 days) | Hippocampus | 85% | - | [4] |
| Mouse | 500 mg/kg oral (2 days) then 250 mg/kg (5 days) | Prefrontal Cortex | 65% | - | [4] |
Table 2: Behavioral Effects of this compound in Rodents
| Species | Behavioral Test | Observed Effect | Reference |
| Rat | Exploratory Locomotion | Dose-dependent decrease in activity | [7] |
| Rat | 5-Choice Serial Reaction Time Task | Decreased discriminative accuracy under challenging conditions | [2] |
| Rat | Shock-Induced Fighting | Increased aggression | [10] |
| Rat | Mouse-Killing (Muricide) | Induction of killing behavior in non-killer rats | [5] |
| Mouse | Y-Maze | Reduced recognition index, indicating cognitive deficits | [3] |
| Mouse | Open Field Test | Reduced time spent in the center, suggesting anxiety-like behavior | [3] |
Experimental Protocols
Protocol 1: Induction of Serotonin Depletion in Rats for Behavioral Studies
-
Animal Model: Adult male Wistar rats.
-
This compound Preparation: Prepare a suspension of this compound (p-chlorophenylalanine) in 0.9% saline with a few drops of Tween 80 to aid suspension.
-
Dosage and Administration: Administer this compound via intraperitoneal (i.p.) injection at a dose of 150-300 mg/kg daily for 2-3 consecutive days. A vehicle control group should receive saline with Tween 80.
-
Post-injection Monitoring: Closely monitor the animals for any adverse effects, including changes in weight, food and water intake, and general activity levels. Note any signs of hyper-reactivity or irritability.
-
Behavioral Testing: Behavioral testing can typically commence 24-48 hours after the final injection, allowing for significant serotonin depletion to occur.
-
Neurochemical Confirmation: Following the completion of behavioral experiments, euthanize the animals and collect brain tissue (e.g., hippocampus, prefrontal cortex, striatum) for the quantification of serotonin and its metabolites (e.g., 5-HIAA) using methods like HPLC to confirm the extent of depletion.
Protocol 2: Oral Administration of this compound in Mice for Reduced Stress
Adapted from a validated protocol.[4]
-
Animal Model: Adult male C57BL/6 mice.
-
This compound Preparation: Mix this compound powder into a palatable jelly vehicle.
-
Dosage and Administration:
-
Days 1-2: Provide jelly containing an estimated dose of 500 mg/kg/day.
-
Days 3-7: Provide jelly containing an estimated dose of 250 mg/kg/day.
-
The control group receives the jelly vehicle without this compound.
-
-
Monitoring: Ensure that the mice consume the entire jelly portion to receive the full dose. Monitor body weight and general health daily.
-
Behavioral and Neurochemical Assessment: Proceed with behavioral testing and subsequent neurochemical analysis as described in Protocol 1. This method has been shown to achieve significant serotonin depletion (up to 85% in the hippocampus).[4]
Visualizations
Caption: Mechanism of action of this compound (PCPA).
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Gut microbiota-generated short-chain fatty acids are involved in para-chlorophenylalanine-induced cognitive disorders [frontiersin.org]
- 4. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-hydroxytryptamine depletion with para-chlorophenylalanine: effects on eating, drinking, irritability, muricide, and copulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of p-chlorophenylalanine on cerebral serotonin binding, serotonin concentration and motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of parachlorophenylalanine (PCPA) on shock-induced fighting behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Immunohistochemical staining of serotonin in the brain after PCPA treatment
A Comparative Guide to Immunohistochemical Staining of Serotonin in the Brain Following PCPA Treatment
For researchers, scientists, and drug development professionals investigating the serotonergic system, p-Chlorophenylalanine (PCPA) is a widely utilized tool for the depletion of serotonin (5-HT). This guide provides a comprehensive comparison of brain serotonin levels before and after PCPA treatment, supported by experimental data and detailed protocols for both PCPA administration and subsequent immunohistochemical (IHC) staining of serotonin.
Understanding PCPA and its Effect on Serotonin Synthesis
Para-chlorophenylalanine, also known as Fenclonine, is a selective and irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[1] TPH catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), which is then converted to serotonin. By irreversibly binding to TPH, PCPA prevents the synthesis of new serotonin, leading to a significant and long-lasting depletion of 5-HT levels in the brain.[2] The recovery of serotonin biosynthesis necessitates the synthesis of new TPH enzyme.[2]
The effects of PCPA on serotonin depletion are so pronounced that within the first day of administration, serotonin may not be detectable via immunohistochemistry.[1] The depletion is not entirely specific to serotonin; at higher doses, PCPA can also affect catecholamine levels, though to a lesser extent. For instance, while serotonin levels can decrease to 10-20% of their initial levels, catecholamines may only decrease to 50-80%.[3]
Quantitative Comparison of Serotonin Depletion by PCPA
The following table summarizes the quantitative effects of PCPA on serotonin and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the brain, as determined by various experimental methods.
| PCPA Dosage | Animal Model | Brain Region | Method of Analysis | Serotonin (5-HT) Level (% of Control) | 5-HIAA Level (% of Control) | Other Monoamines Affected | Reference |
| 1000 mg/kg | Rat | Whole Brain | High-Pressure Liquid Chromatography (HPLC) | 9.4% | 8.2% | Not specified | [3][4] |
| 300 mg/kg | Animal | Not specified | Immunohistochemistry | ~10% | Not specified | Not specified | [3] |
| 100-300 mg/kg (intraperitoneal injection) | Animal | Cortex | Not specified | 33% (after 24h), ~11-17% (after 2-4 days) | Not specified | Not specified | [3] |
| 2 x 400 mg/kg | Rat | Cortex | High-Performance Liquid Chromatography (HPLC) | 1.3% | Not specified | Dopamine: 4%, Norepinephrine: 76.5% | [3] |
| 300 mg/kg (single i.p. administration) | Male Rats | Olfactory Bulb | Neurochemical techniques | Significantly decreased | No significant change | Not specified | [5] |
Experimental Protocols
PCPA Administration Protocol (General)
This protocol is a general guideline and may require optimization based on the specific animal model and research objectives.
-
Preparation of PCPA Solution: Dissolve p-Chlorophenylalanine methyl ester hydrochloride in a suitable vehicle, such as sterile saline (0.9% NaCl). The concentration should be calculated based on the desired dosage and the weight of the animal. For example, a dose of 300 mg/kg is commonly used.[6]
-
Animal Handling: Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Administration: Administer the PCPA solution via intraperitoneal (i.p.) injection. A common regimen is a daily injection for five consecutive days.[6] Control animals should receive injections of the vehicle solution.
-
Post-Administration Monitoring: Monitor the animals for any adverse effects. The depletion of serotonin is typically observed within 24 hours and can last for several days to weeks.[1][3]
Immunohistochemical Staining Protocol for Serotonin in Brain Tissue
This is a general protocol for immunohistochemical staining of serotonin in paraffin-embedded brain sections.
-
Tissue Preparation:
-
Perfuse the animal with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Process the brain tissue for paraffin embedding.
-
Section the paraffin-embedded tissue at a desired thickness (e.g., 5-10 µm) and mount on slides.
-
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (or a xylene substitute) to remove paraffin.
-
Rehydrate the sections through a graded series of ethanol solutions (e.g., 100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a water bath or pressure cooker.
-
Allow the slides to cool to room temperature.
-
-
Immunostaining:
-
Wash sections with PBS.
-
Incubate in a blocking solution (e.g., 10% normal serum with 1% BSA in TBS) for at least 1 hour to prevent non-specific antibody binding.[7]
-
Incubate with the primary antibody against serotonin (or Tryptophan Hydroxylase 2, TPH2, for serotonergic neurons) diluted in an antibody diluent overnight at 4°C.[7][8]
-
Wash sections with PBS or TBS with 0.025% Triton.[7]
-
If using an HRP-conjugated secondary antibody, incubate in 0.3% H₂O₂ in TBS for 15 minutes to block endogenous peroxidase activity.[7]
-
Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex (ABC), or with a fluorescently labeled secondary antibody.
-
Wash sections with PBS.
-
-
Detection:
-
For chromogenic detection, incubate the sections with a chromogen substrate such as 3,3'-diaminobenzidine (DAB) until the desired stain intensity develops.[7]
-
For fluorescent detection, visualize the staining using a fluorescence microscope.
-
-
Counterstaining and Mounting:
-
Counterstain with a suitable nuclear stain like hematoxylin if desired.[7]
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount with a coverslip using a permanent mounting medium.
-
Visualization of Pathways and Workflows
Caption: Mechanism of PCPA-induced serotonin depletion.
Caption: Experimental workflow for serotonin immunohistochemistry.
Alternatives to PCPA and Immunohistochemistry
While PCPA is a potent tool, other methods exist for studying the serotonergic system.
Alternatives to PCPA for Serotonin Depletion:
-
Neurotoxins: 5,6-dihydroxytryptamine (5,6-DHT) and 5,7-dihydroxytryptamine (5,7-DHT) are neurotoxins that selectively destroy serotonin neurons.[3]
-
Para-chloroamphetamine (PCA): This compound acts as a serotonin-releasing agent and can also induce long-term depletion of serotonin at higher doses.[9]
-
Dietary Depletion: An amino acid mixture deficient in the serotonin precursor tryptophan, as well as phenylalanine and tyrosine, can be administered to rapidly decrease serotonin synthesis.[10]
Alternatives to Immunohistochemistry for Serotonin Detection:
-
High-Performance Liquid Chromatography (HPLC): HPLC with electrochemical detection is a highly sensitive and quantitative method for measuring the absolute concentration of serotonin and its metabolites in brain tissue homogenates.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Frontiers | Gut microbiota-generated short-chain fatty acids are involved in para-chlorophenylalanine-induced cognitive disorders [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. para-Chloroamphetamine - Wikipedia [en.wikipedia.org]
- 10. A new method for rapidly and simultaneously decreasing serotonin and catecholamine synthesis in humans - PMC [pmc.ncbi.nlm.nih.gov]
A comparative analysis of Fenclonine versus p-chloroamphetamine (PCA)
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of two pivotal research compounds, Fenclonine (para-chlorophenylalanine, PCPA) and p-Chloroamphetamine (PCA). Both agents have been instrumental in elucidating the physiological roles of serotonin, yet they achieve this through fundamentally different mechanisms, each with a distinct pharmacological and toxicological profile. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive, data-driven comparison to inform experimental design and drug discovery efforts.
Core Mechanisms of Action: A Tale of Two Approaches to Serotonin Depletion
This compound and PCA both lead to a profound reduction in serotonergic neurotransmission, a characteristic that has cemented their status as essential tools in neuroscience research. However, the pathways they exploit to achieve this end are starkly different.
This compound (PCPA) acts as a selective and irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[1] By covalently modifying TPH, this compound effectively halts the production of new serotonin molecules. The functional consequences of this are a dramatic and long-lasting depletion of serotonin in the brain.[1] So profound is this effect that serotonin may become undetectable by immunohistochemical methods within a day of administration.[1] The recovery of serotonin levels is a slow process, contingent on the synthesis of new TPH enzyme, with levels in the raphe nucleus reaching only about 10% of control values after one week.[1]
p-Chloroamphetamine (PCA) , in contrast, is a multi-target agent that primarily functions as a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA).[2] It enters serotonergic neurons via the serotonin transporter (SERT) and triggers a massive, non-vesicular release of stored serotonin into the synaptic cleft.[2] Concurrently, PCA also inhibits the reuptake of these monoamines, further amplifying their synaptic concentrations.[2] However, at higher doses, PCA exhibits a dark side: it is a well-documented serotonergic neurotoxin, causing long-term damage to serotonin-producing neurons.[2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that define the pharmacological profiles of this compound and PCA.
| Compound | Parameter | Value | Assay System | Reference |
| This compound (PCPA) | IC50 (TPH1 Inhibition) | > 50 µM | In vitro enzyme assay | [3] |
| Ki (TPH Inhibition) | 32.6 ± 6.2 µM (for a more potent analog, pEPA) | In vitro enzyme assay | [4][5] | |
| p-Chloroamphetamine (PCA) | EC50 (Serotonin Release) | 28.3 nM | Rat brain synaptosomes | |
| EC50 (Norepinephrine Release) | 23.5 - 26.2 nM | Rat brain synaptosomes | ||
| EC50 (Dopamine Release) | 42.2 - 68.5 nM | Rat brain synaptosomes | ||
| IC50 (Serotonin Reuptake Inhibition) | 490 nM | Human embryonic kidney 293 (HEK293) cells | ||
| IC50 (Norepinephrine Reuptake Inhibition) | 320 nM | Human embryonic kidney 293 (HEK293) cells | ||
| IC50 (Dopamine Reuptake Inhibition) | 3,600 nM | Human embryonic kidney 293 (HEK293) cells |
Toxicological Profiles: A Critical Distinction
A crucial point of divergence between this compound and PCA lies in their long-term effects on the central nervous system.
This compound , while potently depleting serotonin, is not considered a neurotoxin. Its effects, though long-lasting, are reversible as new TPH is synthesized.[1] However, its clinical application has been hampered by a range of side effects, primarily hypersensitivity reactions and psychiatric disturbances.[1] In clinical trials for carcinoid syndrome, adverse effects have been a limiting factor in its therapeutic use.[6]
p-Chloroamphetamine , on the other hand, exhibits significant neurotoxicity at higher doses.[2] This neurotoxic effect is selective for serotonergic neurons and is thought to be mediated by the uptake of PCA into these neurons via SERT.[2] The precise mechanisms are still under investigation, but may involve the metabolic activation of PCA into reactive intermediates or the generation of toxic metabolites from the released serotonin itself.[7][8] Evidence suggests that oxidative stress may play a role in this process. This neurotoxicity leads to a long-lasting, and in some cases, permanent reduction in serotonin markers.[2]
| Compound | Primary Toxicological Concern | Mechanism | Clinical Implications |
| This compound (PCPA) | Hypersensitivity reactions, psychiatric disturbances | Not fully elucidated | Limited therapeutic potential due to adverse effects |
| p-Chloroamphetamine (PCA) | Serotonergic neurotoxicity | Uptake via SERT, potential formation of toxic metabolites, oxidative stress | Not suitable for therapeutic use in humans |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Tryptophan Hydroxylase (TPH) Inhibition Assay
This protocol outlines a method for determining the inhibitory potential of compounds like this compound on TPH activity.
-
Enzyme Source: Recombinant human TPH1 or TPH2, or homogenates of brain regions rich in TPH (e.g., raphe nuclei).
-
Reaction Mixture: A typical reaction mixture contains a buffer (e.g., 100 mM MES, pH 7.0), the substrate L-tryptophan (e.g., 60 µM), the cofactor 6-methyltetrahydropterin (e.g., 300 µM), a reducing agent such as dithiothreitol (DTT, e.g., 7 mM), catalase (e.g., 25 µg/mL), and ferrous ammonium sulfate (e.g., 25 µM).
-
Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations.
-
Initiation and Incubation: The reaction is initiated by the addition of the enzyme preparation and incubated at a controlled temperature (e.g., 15°C for TPH1 stability) for a set period (e.g., 10-60 minutes).
-
Detection of 5-Hydroxytryptophan (5-HTP): The product of the reaction, 5-HTP, can be quantified using several methods:
-
Fluorometric Assay: This continuous assay leverages the difference in fluorescence spectra between tryptophan and 5-HTP. The reaction is monitored by exciting at 300 nm and measuring the emission at 330 nm.[9]
-
Radioenzymatic Assay: This method uses [3H]-tryptophan as a substrate. The enzymatic reaction produces [3H]-H2O, which can be separated from the substrate and product by charcoal adsorption and quantified by liquid scintillation counting.[10]
-
HPLC-based Assay: The reaction is stopped, and the amount of 5-HTP produced is quantified by high-performance liquid chromatography with fluorescence or electrochemical detection.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve. For determining the inhibition constant (Ki), kinetic experiments are performed by varying the concentrations of both the substrate and the inhibitor.[11]
Monoamine Release and Reuptake Inhibition Assay in Synaptosomes
This protocol describes a common method to assess the effects of compounds like PCA on monoamine release and reuptake using isolated nerve terminals (synaptosomes).
-
Synaptosome Preparation:
-
Tissue Source: Brain tissue from rodents (e.g., whole brain minus cerebellum and striatum for SERT and NET, striatum for DAT) is used.[12]
-
Homogenization: The tissue is homogenized in a sucrose buffer.[13][14]
-
Centrifugation: The homogenate undergoes a series of centrifugations to pellet the synaptosomes.[13][14] The final pellet is resuspended in an appropriate buffer.
-
-
Monoamine Release Assay:
-
Loading: Synaptosomes are pre-loaded with a radiolabeled monoamine (e.g., [3H]serotonin).
-
Incubation with Test Compound: The loaded synaptosomes are then incubated with various concentrations of the test compound (e.g., PCA).
-
Termination and Measurement: The release of the radiolabeled monoamine into the supernatant is terminated by rapid filtration. The amount of radioactivity in the supernatant is measured by liquid scintillation counting.
-
Data Analysis: The EC50 value, the concentration of the compound that elicits 50% of the maximal release, is determined.
-
-
Monoamine Reuptake Inhibition Assay:
-
Incubation: Synaptosomes are incubated with a radiolabeled monoamine in the presence of varying concentrations of the test compound.
-
Uptake Measurement: The amount of radioactivity taken up by the synaptosomes is measured after a defined incubation period, typically terminated by rapid filtration.
-
Data Analysis: The IC50 value for reuptake inhibition is calculated from the dose-response curve.
-
Visualizing the Mechanisms of Action
The following diagrams, generated using the Graphviz DOT language, illustrate the distinct signaling pathways and experimental workflows for this compound and PCA.
Caption: Mechanism of this compound action on the serotonin synthesis pathway.
Caption: Mechanism of p-Chloroamphetamine (PCA) at the serotonergic synapse.
Caption: Comparative experimental workflows for this compound and PCA assays.
Conclusion
This compound and p-chloroamphetamine represent two powerful yet distinct tools for the experimental manipulation of the serotonin system. This compound offers a method for profound and sustained serotonin depletion through the irreversible inhibition of its synthesis, with the caveat of potential side effects observed in clinical settings. PCA, conversely, provides a means to induce acute and massive serotonin release, but its utility is overshadowed by its significant neurotoxic potential at higher doses. A thorough understanding of their respective mechanisms, potencies, and toxicological profiles, as outlined in this guide, is paramount for the design of rigorous and interpretable neuropharmacological research and for guiding the development of safer, more selective therapeutic agents targeting the serotonergic system.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. para-Chloroamphetamine - Wikipedia [en.wikipedia.org]
- 3. Identification of New Non-BBB Permeable Tryptophan Hydroxylase Inhibitors for Treating Obesity and Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical and biochemical effects of parachlorophenylalanine in a patient with the carcinoid syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic activation of the serotonergic neurotoxin para-chloroamphetamine to chemically reactive intermediates by hepatic and brain microsomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The neurotoxic effects of p-chloroamphetamine in rat brain are blocked by prior depletion of serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A continuous fluorescence assay for tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioenzymatic assay for tryptophan hydroxylase: [3H]H2O release assessed by charcoal adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transporter Release and Uptake Assays in Rat Brain Synaptosomes [bio-protocol.org]
- 13. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow cytometric evaluation of crude synaptosome preparation as a way to study synaptic alteration in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fenclonine and Reserpine on Monoamine Levels: A Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals comparing the effects of Fenclonine and Reserpine on monoamine levels, supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparison of two widely used pharmacological tools, this compound (p-chlorophenylalanine, PCPA) and Reserpine, and their distinct effects on the levels of key monoamine neurotransmitters—serotonin (5-HT), dopamine (DA), and norepinephrine (NE). Understanding the differential impacts of these agents is crucial for designing and interpreting neuroscience research and for the development of novel therapeutics targeting monoaminergic systems.
Mechanisms of Action: A Tale of Two Pathways
This compound and Reserpine induce monoamine depletion through fundamentally different mechanisms. This compound acts as a highly selective, irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of serotonin.[1] This targeted inhibition leads to a profound and specific depletion of serotonin in the brain.
In contrast, Reserpine exerts its effects by irreversibly blocking the vesicular monoamine transporter (VMAT).[2][3] VMAT is responsible for packaging all three major monoamines—serotonin, dopamine, and norepinephrine—into synaptic vesicles for storage and subsequent release. By inhibiting VMAT, Reserpine leaves these neurotransmitters vulnerable to enzymatic degradation by monoamine oxidase (MAO) in the cytoplasm, resulting in a widespread and non-selective depletion of monoamines.
Quantitative Comparison of Monoamine Depletion
The following table summarizes the quantitative effects of this compound and Reserpine on monoamine levels in the rat brain, based on experimental data. It is important to note that the extent of depletion can vary depending on the dose, time course, and specific brain region analyzed.
| Drug | Serotonin (5-HT) Depletion | Dopamine (DA) Depletion | Norepinephrine (NE) Depletion |
| This compound (PCPA) | >99% (frontal cortex)[4] | ~42% (frontal cortex)[4] | ~30% (frontal cortex)[4] |
| Reserpine | Significant depletion | Significant depletion | Significant depletion |
Data for Reserpine indicates a significant but unspecified percentage of depletion across all three monoamines, as detailed in the cited literature. Further research is needed to provide a precise quantitative comparison under identical experimental conditions as the this compound study.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and a typical experimental workflow for assessing monoamine levels, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Reserpine.
Caption: Experimental workflow for monoamine analysis.
Experimental Protocols
The following provides a generalized methodology for the key experiments cited in this guide, primarily focusing on the quantification of monoamine levels using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
1. Animal Model and Drug Administration:
-
Species: Male Wistar rats are a commonly used model.
-
Housing: Animals are typically housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
This compound Administration: this compound (p-chlorophenylalanine) is often administered intraperitoneally (i.p.) at a dose of 300 mg/kg, once daily for three consecutive days.
-
Reserpine Administration: Reserpine can be administered via various routes, including intraperitoneal (i.p.) injection. A single dose of 5 mg/kg is effective in depleting monoamines.[2]
-
Control Group: A control group receiving vehicle injections (e.g., saline) should always be included.
2. Brain Tissue Collection and Preparation:
-
Euthanasia and Dissection: At a predetermined time point following the final drug administration, animals are euthanized, and the brains are rapidly dissected on an ice-cold surface.
-
Region of Interest: Specific brain regions, such as the frontal cortex, striatum, or hippocampus, are isolated.
-
Homogenization: The tissue samples are weighed and homogenized in a cold solution, typically an acidic buffer (e.g., 0.1 M perchloric acid) containing an internal standard to correct for sample loss during preparation.
-
Centrifugation: The homogenates are then centrifuged at high speed (e.g., 10,000 x g for 10 minutes) at 4°C to pellet proteins and cellular debris.
-
Supernatant Collection: The resulting supernatant, which contains the monoamines, is carefully collected for analysis.
3. HPLC-ECD Analysis:
-
Instrumentation: A high-performance liquid chromatography system equipped with an electrochemical detector is used for the separation and quantification of monoamines.
-
Chromatographic Column: A reverse-phase C18 column is commonly employed for the separation of monoamines.
-
Mobile Phase: The mobile phase is an aqueous buffer solution containing an organic modifier (e.g., methanol or acetonitrile), an ion-pairing agent, and a chelating agent, with the pH adjusted to an acidic range.
-
Detection: The electrochemical detector is set at an oxidizing potential that allows for the sensitive detection of serotonin, dopamine, norepinephrine, and their metabolites.
-
Quantification: The concentration of each monoamine in the samples is determined by comparing the peak areas to those of a standard curve generated from known concentrations of the analytes. The results are typically expressed as nanograms of monoamine per gram of wet tissue weight.
Conclusion
This compound and Reserpine are powerful tools for investigating the roles of monoamines in the central nervous system. This compound offers a highly selective method for depleting serotonin, making it invaluable for studying the specific functions of the serotonergic system. In contrast, Reserpine provides a broader approach by depleting all major monoamines, which is useful for modeling conditions of general monoaminergic deficit. The choice between these two agents should be guided by the specific research question and the desired neurochemical profile. The experimental protocols outlined in this guide provide a foundation for reliably assessing the effects of these drugs on monoamine levels, ensuring the generation of robust and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. Depletion and recovery of neuronal monoamine storage in rats of different ages treated with reserpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral effects of bidirectional modulation of brain monoamines by reserpine and d-amphetamine in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
Fenclonine's Impact on Catecholamine Pathways: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the effects of Fenclonine (p-chlorophenylalanine, PCPA) administration on the dopamine and norepinephrine pathways. Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer an objective comparison of this compound's performance and its mechanistic implications.
This compound, a selective and irreversible inhibitor of tryptophan hydroxylase, is a critical tool in neuroscience research for investigating the roles of serotonin.[1] By blocking the rate-limiting step in serotonin synthesis, this compound administration leads to a profound depletion of this neurotransmitter.[1][2][3] This targeted disruption provides a unique model to explore the intricate interactions between the serotonergic system and other neurotransmitter pathways, notably the catecholaminergic system, which includes dopamine and norepinephrine.
Quantitative Effects of this compound on Dopamine and Norepinephrine
This compound-induced serotonin depletion instigates significant downstream alterations in both dopamine and norepinephrine levels in various brain regions. The following table summarizes quantitative data from key studies, providing a comparative overview of these effects.
| Brain Region | Animal Model | This compound Dosage | Dopamine (DA) Change | Norepinephrine (NE) Change | Reference |
| Neocortex | Rat | Not Specified | Reduced | Significantly Reduced | [2] |
| Cortex | Rat | 2 x 400 mg/kg | -96% | -23.5% | [3] |
| General | Rat | Not Specified | -50% to -80% (Catecholamines) | -50% to -80% (Catecholamines) | [3] |
| Frontal Cortex | Rat | Not Specified | -42% | -30% | [4] |
It is noteworthy that the administration of this compound not only impacts the levels of the primary catecholamines but also their metabolites. For instance, one study observed that while noradrenaline levels were significantly reduced in the neocortex, the concentration of its metabolite, 3-methoxy-4-hydroxyphenylglycol, was increased, suggesting an augmented utilization of noradrenaline.[2] In the same study, dopamine levels were also reduced, but the levels of its metabolites, homovanillic acid and 3,4-dihydroxyphenylacetic acid, remained unchanged.[2]
Experimental Protocols
The following section details the typical methodologies employed in studies investigating the effects of this compound on dopamine and norepinephrine pathways.
Animal Models and this compound Administration
-
Species: Male rats of various strains (e.g., Sprague-Dawley, Wistar) are commonly used models.[2][5][6]
-
Administration Route: this compound is typically administered intraperitoneally (i.p.).
-
Dosage and Schedule: Dosages can vary, with common regimens including a single high dose or multiple lower doses over consecutive days. For example, a dosage of 100 mg/kg daily for three days has been used to achieve significant serotonin depletion.[6] Another study utilized two doses of 400 mg/kg.[3]
Measurement of Dopamine, Norepinephrine, and their Metabolites
-
Technique: High-Performance Liquid Chromatography (HPLC) with electrochemical detection (ECD) is the gold standard for the simultaneous quantification of dopamine, norepinephrine, and their metabolites in brain tissue samples.[2][7]
-
Sample Preparation:
-
Following euthanasia, brain regions of interest (e.g., cortex, striatum) are rapidly dissected and frozen.
-
The tissue is homogenized in an appropriate buffer, often containing an internal standard.
-
The homogenate is then centrifuged to precipitate proteins, and the resulting supernatant is filtered before injection into the HPLC system.[7]
-
-
HPLC-ECD System Parameters (Example):
-
Column: A reverse-phase column (e.g., C18) is typically used for separation.
-
Mobile Phase: The mobile phase is an aqueous buffer solution containing an organic modifier (e.g., methanol or acetonitrile), salts, and an ion-pairing agent to optimize the separation of the catecholamines.[1]
-
Detector: An electrochemical detector is set at an appropriate oxidation potential to detect the electroactive catecholamines and their metabolites with high sensitivity.[1]
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow.
Figure 1: Mechanism of this compound action and its downstream effect on catecholamine release.
Figure 2: The catecholamine synthesis pathway and the putative points of modulation by this compound-induced serotonin depletion.
Figure 3: A typical experimental workflow for studying the effects of this compound on brain catecholamine levels.
Conclusion
The administration of this compound serves as a potent tool to investigate the functional interplay between serotonergic and catecholaminergic systems. The data consistently demonstrate that depleting serotonin with this compound leads to significant alterations in both dopamine and norepinephrine pathways. The prevailing hypothesis for this interaction suggests that serotonin normally exerts an inhibitory influence on catecholamine release; thus, its depletion removes this "brake," leading to altered synthesis, release, and metabolism of dopamine and norepinephrine.[2] Researchers utilizing this compound should consider the dose-dependent and brain-region-specific effects on the catecholamine system when interpreting their findings. This guide provides a foundational understanding and a practical framework for designing and evaluating experiments in this critical area of neuroscience research.
References
- 1. A simple high-performance liquid chromatography assay for simultaneous determination of plasma norepinephrine, epinephrine, dopamine and 3,4-dihydroxyphenyl acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of p-chlorophenylalanine on cortical monoamines and on the activity of noradrenergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Effect of serotonin depletion by p-chlorophenylalanine upon discriminative behaviours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Fenclonine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents like Fenclonine, also known as p-Chlorophenylalanine (PCPA), is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and prevents environmental contamination.
This compound is a selective and irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis.[1] It is classified as toxic if swallowed, harmful in contact with skin, and fatal if inhaled.[2][3] Furthermore, it is very toxic to aquatic life with long-lasting effects.[3] These properties necessitate meticulous handling and disposal procedures.
Immediate Safety and Handling Precautions
Before initiating any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Gloves: Inspect gloves for any damage before use.
-
Protective Clothing: To prevent skin contact.[2]
-
Eye and Face Protection: Safety glasses and/or a face shield are essential.[2]
-
Respiratory Protection: Necessary when handling the powder form to avoid inhalation.
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[2][3] In case of a spill, evacuate the area, prevent the substance from entering drains, and collect the spillage using appropriate absorbent materials.[2][3][4]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all national and local regulations.[3] The following steps provide a general guideline for its proper disposal:
-
Do Not Mix: Keep this compound in its original container.[3] Do not mix it with other chemical waste.[3]
-
Container Integrity: Ensure the container is securely sealed and properly labeled. Uncleaned containers should be treated with the same precautions as the product itself.
-
Engage a Professional Waste Disposal Service: The primary and recommended method for disposal is to transfer the waste to an approved chemical waste disposal plant.[3][5] These companies are equipped to handle and dispose of hazardous materials safely and in accordance with regulations.
-
Contaminated Materials: All materials that have come into contact with this compound, including PPE, absorbent materials from spills, and empty containers, should be collected, sealed in a labeled bag or container, and disposed of as hazardous waste through the same professional service.
Alternative Disposal for Small Quantities (Non-Laboratory/Household Setting)
While not the standard for laboratory settings, general guidelines for prescription drug disposal can be informative. If a licensed waste disposal service is not available, and for very small residual amounts, the following procedure, adapted from FDA and DEA guidelines, can be considered as a last resort, ensuring compliance with local regulations:
-
Deactivation: Remove the this compound from its original container.
-
Mix with Undesirable Substance: Mix the chemical with an unappealing substance such as used coffee grounds, dirt, or cat litter.[6][7][8] This makes the chemical less attractive to children and pets and unrecognizable to anyone who might go through the trash.
-
Seal and Dispose: Place the mixture in a sealed plastic bag or other container to prevent leakage and dispose of it in the household trash.[6][7]
Note: Flushing this compound down the toilet or drain is not recommended due to its high toxicity to aquatic life.[8][9]
Quantitative Data Summary
Currently, publicly available safety data sheets and disposal guidelines for this compound do not specify quantitative disposal limits or concentration thresholds. The primary directive is to dispose of any amount through a licensed hazardous waste disposal service.
| Parameter | Value | Source |
| Acute Oral Toxicity | Category 3 | [2][3] |
| Acute Dermal Toxicity | Category 4 | |
| Acute Inhalation Toxicity | Category 2 | |
| Aquatic Toxicity (Short-term) | Category 1 (Very toxic) | [3] |
| Aquatic Toxicity (Long-term) | Category 1 (Very toxic with long-lasting effects) | [3] |
Table 1. Hazard Classifications for this compound.
Experimental Protocol Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound in a laboratory.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. regdocs.bd.com [regdocs.bd.com]
- 5. fishersci.com [fishersci.com]
- 6. dea.gov [dea.gov]
- 7. fda.gov [fda.gov]
- 8. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 9. The Collection and Disposal of Waste Medications [uspharmacist.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
